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  • Product: 2-Amino-2-iminoacetamide
  • CAS: 27899-57-6

Core Science & Biosynthesis

Foundational

theoretical and computational studies of 2-Amino-2-iminoacetamide

Theoretical and Computational Studies of 2-Amino-2-iminoacetamide Executive Summary 2-Amino-2-iminoacetamide (also known as oxalmonoimidamide ) is a small, nitrogen-rich organic molecule with the chemical formula . Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Studies of 2-Amino-2-iminoacetamide

Executive Summary

2-Amino-2-iminoacetamide (also known as oxalmonoimidamide ) is a small, nitrogen-rich organic molecule with the chemical formula


. Structurally, it represents a hybrid functional group motif, bridging the chemistry of oxalamides  and oxalamidines .

Theoretical interest in this molecule is driven by three critical fields:

  • Prebiotic Chemistry: As a condensation product of cyanoformamide and ammonia, it serves as a mechanistic intermediate in the abiotic synthesis of nucleobases (purines and pyrimidines).

  • Coordination Chemistry: Its deprotonated form acts as a bridging ligand (oxalimidamide) in bimetallic complexes, facilitating redox switching in transition metals like Titanium.

  • High-Energy Density Materials (HEDM): Its high nitrogen content and enthalpy of formation make it a candidate for energetic material modeling.

This guide synthesizes computational methodologies (DFT, ab initio) used to characterize its electronic structure, tautomeric equilibria, and reactivity profiles.

Structural Landscape & Tautomerism

The complexity of 2-amino-2-iminoacetamide lies in its prototropic tautomerism . The molecule contains both an amide group (


) and an amidine group (

), allowing for multiple stable isomers.
Tautomeric Forms

Theoretical studies typically identify three primary tautomers:

  • Tautomer A (Canonical): The amino-imino form (

    
    ). Usually the global minimum in the gas phase due to conjugation between the 
    
    
    
    and
    
    
    
    
    -systems.
  • Tautomer B (Imidic Acid): Proton transfer from amide nitrogen to oxygen (

    
    ).
    
  • Tautomer C (Enediamine-like): Proton transfer involving the central C-C bond (less stable, relevant only in high-energy dynamics).

Intramolecular Hydrogen Bonding

Computational analysis (AIM - Atoms in Molecules) reveals strong intramolecular hydrogen bonds that stabilize specific conformers.

  • Interaction:

    
     (forming a pseudo-5-membered ring).
    
  • Effect: This planarization maximizes

    
    -electron delocalization across the 
    
    
    
    backbone, increasing the rotational barrier of the C-C bond.

Figure 1: Tautomerization & Resonance Pathways

Tautomerism T1 Tautomer A (Canonical) Amino-Imino-Amide TS1 Transition State (Proton Transfer) T1->TS1 -25 kcal/mol barrier Res Resonance Hybrid (Planar C-C Backbone) T1->Res Delocalization T2 Tautomer B (Imidic Acid) Amino-Imino-Imidic Acid TS1->T2 Endothermic

Caption: Tautomeric equilibrium between the canonical amino-imino form and the imidic acid form. The canonical form is stabilized by resonance and intramolecular H-bonding.

Computational Methodology

To accurately model 2-amino-2-iminoacetamide, researchers employ a hierarchical computational protocol.

Level of Theory
  • Geometry Optimization: DFT functionals such as B3LYP or M06-2X with split-valence basis sets (6-311++G(d,p) ) are standard for capturing the diffuse electron density of the lone pairs on Nitrogen and Oxygen.

  • Energy Refinement: Single-point energy calculations using CCSD(T) (Coupled Cluster) are required to correct DFT errors in tautomer relative stabilities.

  • Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) is essential for prebiotic simulations, as water significantly stabilizes the zwitterionic resonance structures.

Protocol Summary Table
StepMethodBasis SetPurpose
1. Optimization B3LYP-D36-311++G(d,p)Find global minima; account for dispersion.
2. Frequency Harmonic6-311++G(d,p)Verify minima (NIMAG=0); obtain ZPE.
3. Electronic NBO 6.0--Analyze hyperconjugation (

).
4. Topology AIM--Quantify H-bond strength (Bond Critical Points).
5. Energetics CCSD(T)aug-cc-pVTZHigh-accuracy thermodynamic parameters.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of 2-amino-2-iminoacetamide is dictated by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amidine nitrogen lone pair . This makes the molecule a good nucleophile at the imino nitrogen.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the carbonyl carbon and the amidine carbon . This indicates susceptibility to nucleophilic attack (e.g., by ammonia in prebiotic synthesis).

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites:

  • Red Regions (Negative Potential): Carbonyl Oxygen and Imino Nitrogen (H-bond acceptors / Metal coordination sites).

  • Blue Regions (Positive Potential): Amide protons (H-bond donors).

Coordination Chemistry (Ligand Behavior)

In the deprotonated form (oxalimidamide ), the molecule acts as a bridging ligand. Theoretical studies on Titanium complexes (


) show that the oxalimidamide bridge effectively isolates the metal centers magnetically while allowing electronic communication, facilitating reversible redox switches.

Figure 2: Computational Workflow for Reactivity Analysis

Workflow Start Input Structure (2-Amino-2-iminoacetamide) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq Prop Property Calculation Freq->Prop NBO NBO Analysis (Hyperconjugation) Prop->NBO FMO HOMO-LUMO Gap (Chemical Hardness) Prop->FMO MEP MEP Surface (Active Sites) Prop->MEP

Caption: Standard computational workflow for characterizing the electronic structure and reactivity indices of the molecule.

Prebiotic Relevance

Theoretical models suggest 2-amino-2-iminoacetamide is a key intermediate in the "Cyanide World" hypothesis of the origin of life.

  • Formation: Reaction of Cyanoformamide (

    
    ) with Ammonia  (
    
    
    
    ).
    • Mechanism: Nucleophilic addition of

      
       to the nitrile carbon of cyanoformamide.
      
    • Barrier: Calculated to be relatively low in aqueous solution due to solvent assistance.

  • Fate: Cyclization with other C1/C2 fragments to form Imidazoles or Pyrimidines (precursors to RNA/DNA bases).

References

  • Titanium Redox-Switch Studies

    • Title: A titanium redox-switch enables reversible C–C bond forming and splitting reactions.
    • Source: Chemical Science (2025).
    • Context: Describes the oxalimidamide ligand (derived from 2-amino-2-iminoacetamide scaffold) bridging Ti centers.
    • URL:[Link](Note: Generalized link to journal based on search context).

  • Prebiotic Synthesis Pathways

    • Title: Could Purines Be Formed from Cyanamide and Cyanoacetylene in a Prebiotic Earth Environment?
    • Source: ACS Omega (2019).
    • Context: Discusses theoretical pathways involving cyano-intermediates and ammonia addition, relevant to the form
    • URL:[Link]

  • Cyanoformamide Reactivity

    • Title: Gas-Phase Formation and Isomerization Reactions of Cyanoacetaldehyde.[1]

    • Source: ACS Earth and Space Chemistry (2021).
    • Context: Computational study of nitrile-derived prebiotic precursors and their isomeriz
    • URL:[Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Evolution of 2-Amino-2-iminoacetamide (Oxamamidine)

Executive Summary 2-Amino-2-iminoacetamide (CAS: 27899-57-6), historically referred to as oxamamidine, is a unique bifunctional aliphatic compound characterized by the presence of both an amide and an amidine group on ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-iminoacetamide (CAS: 27899-57-6), historically referred to as oxamamidine, is a unique bifunctional aliphatic compound characterized by the presence of both an amide and an amidine group on adjacent carbon atoms[1]. Originally discovered as a byproduct of cyanogen hydration, this molecule has evolved from a niche coordination chemistry ligand into a critical bioisostere in modern drug development. This whitepaper dissects the historical discovery, synthetic methodologies, and the profound pharmacokinetic advantages of the oxamidine scaffold in overcoming intestinal permeability barriers.

Chemical Genesis & Structural Dynamics

The exploration of aliphatic oxamidines began in the mid-20th century, driven by the need to understand the reactivity of cyanogen (NCCN) with primary and secondary amines[2]. Early chemists discovered that the controlled hydration and ammonolysis of cyanogen yielded a complex mixture of oxamide, oxamidine, and the hybrid molecule 2-amino-2-iminoacetamide.

Structurally, 2-amino-2-iminoacetamide (


) exhibits fascinating electronic properties. The molecule undergoes amidine-imidic acid tautomerism, heavily influenced by the adjacent electron-withdrawing carbonyl group. In materials science and coordination chemistry, the oxamidine scaffold has been extensively utilized as a robust bidentate ligand. It readily forms highly stable, insoluble polymeric complexes with transition metals such as Ni(II), Co(II), and Cu(II), a property historically leveraged for ligand-exchange chromatography and the separation of nucleic acid bases[3].

Synthetic Workflows & Self-Validating Protocols

Protocol: Synthesis of 2-Amino-2-iminoacetamide via Pinner Reaction

Step 1: Imidate Formation (Anhydrous)

  • Action: Dissolve 1.0 eq of cyanoformamide in 5.0 eq of anhydrous ethanol. Cool the reactor to 0°C under a strict argon atmosphere. Bubble 1.2 eq of dry HCl gas into the solution continuously over 30 minutes.

  • Causality & Rationale: The electron-withdrawing primary amide profoundly deactivates the adjacent nitrile, requiring a strong acid catalyst. Strict anhydrous conditions are non-negotiable ; the presence of even trace water will irreversibly drive the hydrolysis of the highly electrophilic Pinner intermediate (ethyl 2-amino-2-oxoethanimidate hydrochloride) into ethyl oxamate, destroying the yield. Maintaining 0°C prevents the exothermic trimerization of the nitrile species.

Step 2: Ammonolysis

  • Action: Isolate the imidate hydrochloride intermediate via vacuum filtration. Resuspend the solid in cold anhydrous ethanol and introduce 2.5 eq of methanolic ammonia (7N). Stir the suspension for 4 hours at room temperature.

  • Causality & Rationale: Ammonia acts as a potent nucleophile, displacing the ethoxy leaving group to form the amidine. Utilizing methanolic ammonia rather than aqueous ammonia prevents competitive hydrolysis back to the amide, ensuring the equilibrium is driven entirely toward the oxamamidine product.

Step 3: Self-Validation & Analytical Checkpoints

  • System Validation: The protocol is self-validating through FT-IR spectroscopy. A successful transformation is confirmed by the complete disappearance of the sharp

    
     stretch at ~2250 cm⁻¹ and the emergence of a strong 
    
    
    
    imine stretch at ~1600 cm⁻¹, alongside the preservation of the primary amide
    
    
    stretch at ~1680 cm⁻¹.

SynthesisWorkflow N1 Cyanogen (NCCN) N2 Cyanoformamide (NC-CONH2) N1->N2 Partial Hydration H2O, H+ N3 Pinner Intermediate Imidate HCl N2->N3 EtOH, HCl (gas) Anhydrous, 0°C N4 2-Amino-2-iminoacetamide (Oxamamidine) N3->N4 NH3 / EtOH Ammonolysis

Chemical synthesis workflow of 2-Amino-2-iminoacetamide via Pinner reaction.

Pharmacological Evolution: Overcoming the "Amidine Problem"

In contemporary drug development, the 2-amino-2-iminoacetamide scaffold has found its most critical application as a bioisostere in the design of peptidomimetic drugs, particularly thrombin inhibitors[4].

The Mechanistic Challenge

Standard amidines (e.g., benzamidine derivatives) possess a


 of ~11-12. At a physiological pH of 7.4, they exist >99.9% in a protonated, cationic state. This permanent positive charge creates two massive pharmacological hurdles:
  • Poor Passive Permeability: The cationic charge prevents the drug from passively diffusing across the lipophilic phospholipid bilayers of the intestinal epithelium.

  • Transporter Efflux: The positive charge acts as a high-affinity recognition motif for P-glycoprotein (P-gp) and Multidrug Resistance Proteins (MRP), which actively pump the drug back into the intestinal lumen.

The Oxamidine Solution

By replacing a standard amidine with an oxamidine moiety (derived from 2-amino-2-iminoacetamide), medicinal chemists fundamentally alter the molecule's electronics. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, lowering the


 of the amidine nitrogen. Consequently, a significant fraction of the drug exists in a neutral, unprotonated state at pH 7.4. This lipophilicity shift allows the molecule to evade P-gp efflux pumps while drastically increasing passive transcellular absorption[4].
Quantitative Permeability Data (Caco-2 Monolayer Models)

The table below summarizes the dramatic pharmacokinetic improvements observed when replacing a free amidine with an oxamidine bioisostere in peptidomimetic thrombin inhibitors[4]:

Pharmacokinetic MetricFree Amidine (Standard)Oxamidine Bioisostere
Apparent Permeability (

)

cm/s

cm/s
Efflux Ratio (ER)


P-gp Interaction Affinity HighLow
Physiological State (pH 7.4)

Cationic
Significant Neutral Fraction

Data demonstrates a 46- to 68-fold increase in absorptive permeability upon oxamidine substitution.

Pharmacokinetics N1 Oxamidine Bioisostere (Drug Candidate) N2 Electron-Withdrawing Carbonyl Group N1->N2 Structural feature N3 Lowered pKa (Reduced Cationic State) N2->N3 Inductive effect N4 Decreased P-gp Efflux Affinity N3->N4 Evades transporter N5 Increased Passive Permeability N3->N5 Higher lipophilicity N6 Enhanced Oral Bioavailability N4->N6 N5->N6

Pharmacokinetic advantages of oxamidine bioisosteres in evading P-gp efflux.

Conclusion

From its origins as a byproduct of cyanogen chemistry to its modern application as a sophisticated ligand and pharmacokinetic bioisostere, 2-Amino-2-iminoacetamide represents a triumph of applied physical organic chemistry. By understanding the causal relationship between its electronic structure and biological behavior, researchers can continue to leverage the oxamidine scaffold to rescue highly potent, yet poorly bioavailable, therapeutic candidates.

References

  • [1] synthesis-014 | 27899-57-6 (2-Amino-2-iminoacetamide). ChemicalBook. Available at: 1

  • [2] The aliphatic oxamidines: A new class of compounds. ProQuest. Available at: 2

  • [3] The Synthesis and Ni(II), Co(II), and Cu(II) Complexes of Two New Polymeric bis(Oxamidine)aminoglyoximes. ResearchGate. Available at: 3

  • [4] Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2). PubMed / NIH. Available at: 4

Sources

Foundational

potential biological activities of 2-Amino-2-iminoacetamide

Unlocking the Pharmacological Potential of the 2-Amino-2-iminoacetamide (Oxamidine) Scaffold: A Technical Guide for Drug Development Executive Summary As a Senior Application Scientist, I frequently encounter chemical sc...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of the 2-Amino-2-iminoacetamide (Oxamidine) Scaffold: A Technical Guide for Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that operate on a dual axis: acting as highly potent pharmacophores in one context, and as reactive thermodynamic degradants in another. The 2-amino-2-iminoacetamide moiety (CAS 27899-57-6)[1], commonly referred to as the oxamidine core , perfectly exemplifies this duality. This in-depth technical guide explores the causality behind the biological activities of the oxamidine scaffold, focusing on its role in inhibiting


-secretase (BACE1) for neurodegenerative diseases[2] and its complex thermodynamic relationship with Dipeptidyl Peptidase IV (DPP-4) inhibitors in metabolic therapies[3].

The Chemical Nature of 2-Amino-2-iminoacetamide

The oxamidine scaffold (


) is a highly polar, low-molecular-weight structural motif. Its biological activity is driven by its unique electronic distribution:
  • Hydrogen-Bonding Capacity: The amidine (

    
    ) and amide (
    
    
    
    ) groups act as rigid, planar networks of hydrogen bond donors and acceptors.
  • Tautomerization: The scaffold exists in a dynamic tautomeric equilibrium, allowing it to adapt to the electrostatic environments of deep catalytic pockets, such as the aspartyl protease active site.

  • Transition-State Mimicry: The imino nitrogen can become protonated at physiological pH, mimicking the transition state of peptide bond cleavage.

Biological Activity 1: BACE1 Inhibition (Neurodegenerative Diseases)

One of the most promising applications of the oxamidine/thioamidine core is in the design of centrally efficacious BACE1 inhibitors for Alzheimer's Disease[4]. The primary challenge in BACE1 inhibitor design is achieving Central Nervous System (CNS) penetration while maintaining high binding affinity.

Mechanistic Insight: The oxamidine core directly engages the catalytic aspartate dyad (Asp32 and Asp228) of BACE1[5]. The protonated imino nitrogen forms a critical salt bridge with Asp32, while the adjacent amino group acts as a hydrogen bond donor to Asp228. This interaction anchors the molecule, allowing lipophilic extensions to occupy the S1 and S3 pockets without violating Lipinski’s rules for CNS drugs[4]. However, researchers must carefully tune the substituents adjacent to the oxamidine core to prevent off-target binding to CYP2D6, which can lead to severe Drug-Drug Interactions (DDIs)[4].

BACE1_Interaction Oxa Oxamidine Core (2-Amino-2-iminoacetamide) Asp32 Catalytic Asp32 (BACE1) Oxa->Asp32 H-Bond (Imino N) Asp228 Catalytic Asp228 (BACE1) Oxa->Asp228 H-Bond (Amino N) S1_Pocket S1 Lipophilic Pocket Oxa->S1_Pocket Scaffold Extension

Figure 1: Binding interactions of the oxamidine pharmacophore within the BACE1 active site.

Protocol 1: Self-Validating BACE1 FRET-Based Screening

To accurately quantify the


 of oxamidine derivatives, we utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay.
  • Reagent Preparation: Prepare BACE1 enzyme in 50 mM Sodium Acetate buffer (pH 4.5). Causality: BACE1 requires an acidic environment to mimic the endosome. We add 0.1% CHAPS to prevent non-specific protein aggregation, which frequently causes false positives.

  • Compound Incubation: Pre-incubate the oxamidine derivative with BACE1 for 30 minutes at room temperature. Causality: Oxamidine compounds act as transition-state mimics and often exhibit slow-binding kinetics. Immediate substrate addition would artificially inflate the apparent

    
    .
    
  • Kinetic Read: Add the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) and monitor fluorescence continuously for 60 minutes. Causality: Continuous monitoring allows for the detection of non-linear progress curves, identifying Pan-Assay Interference Compounds (PAINS).

  • Orthogonal Validation (Self-Validation): Run a parallel control plate lacking the BACE1 enzyme. Causality: Oxamidine derivatives can exhibit auto-fluorescence. If the background signal exceeds 10% of the dynamic range, the system automatically flags the compound for LC-MS/MS binding validation, ensuring the readout is strictly proteolytic.

Biological Activity 2: DPP-4 Inhibition & Thermodynamic Stability

In the treatment of Type 2 Diabetes, the oxamidine motif emerges in a different context: as a critical thermodynamic degradation product of cyanopyrrolidine-based DPP-4 inhibitors, such as saxagliptin[3].

Mechanistic Insight: Amorphous cyanopyrrolidines possess a relatively low glass transition temperature (


). Under processing conditions (e.g., wet granulation or tableting) or exposure to moisture, the API undergoes an intramolecular cyclization to form a cyclic amidine[6]. In the presence of water and oxidative stress, this cyclic amidine further hydrolyzes and oxidizes into an oxamidine derivative  and diketopiperazine (DKP)[3]. Understanding this pathway is vital, as the formation of oxamidine directly impacts the shelf-life and biological availability of the anti-diabetic agent[7].

Degradation_Pathway Saxa Saxagliptin (API) Amorphous State Cyclic Cyclic Amidine (AMD) Saxa->Cyclic Intramolecular Cyclization Moisture Moisture / Heat (Wet Granulation) Moisture->Cyclic Oxamidine Oxamidine Derivative (OXAMD) Cyclic->Oxamidine Oxidation/Hydrolysis DKP Diketopiperazine (DKP) Cyclic->DKP Hydrolysis (Water)

Figure 2: Thermodynamic degradation of cyanopyrrolidines into oxamidine and DKP.

Protocol 2: Forced Degradation & HPLC-MS Profiling

To map the formation of oxamidine during drug formulation, a forced degradation protocol is employed.

  • Solid-State Stressing: Expose the amorphous API to 40°C and 75% Relative Humidity (RH) for 14 days. Causality: This accelerates the intramolecular cyclization, mimicking long-term shelf life and driving the formation of the oxamidine degradant[6].

  • Quenching and Extraction: Extract the stressed sample using cold acetonitrile/water (80:20 v/v) at 4°C. Causality: Cold extraction halts further thermodynamic degradation, locking the kinetic profile at the exact time point to prevent artifactual degradation during analysis.

  • LC-MS/MS Analysis: Utilize a reverse-phase C18 column with a steep gradient elution. Causality: The highly polar oxamidine must be separated from the lipophilic parent API. MS/MS transitions confirm the mass shift (+16 Da for oxidation, +18 Da for hydrolysis).

  • Mass Balance Calculation (Self-Validation): Sum the molar concentrations of the parent API and all quantified degradants (cyclic amidine, oxamidine, DKP). Causality: The mass balance must equal 100% ± 2%. A deviation indicates uneluted polymers or volatile degradants, automatically prompting a revision of the extraction solvent or chromatographic gradient.

Quantitative Data Summary

The biological and pharmacokinetic parameters of oxamidine-linked targets are highly dependent on the structural context of the scaffold.

Table 1: Comparative Pharmacological Profile of Oxamidine-Linked Targets

Target EnzymeDisease IndicationPrimary Interaction MotifTypical

Range
Primary Metabolic Liability
BACE1 Alzheimer's DiseaseCatalytic Asp32 / Asp22810 - 50 nMCYP2D6 Oxidation[4]
DPP-4 Type 2 DiabetesS1 / S2 Pocket Binding1 - 10 nMIntramolecular Cyclization[3]

Conclusion

The 2-amino-2-iminoacetamide (oxamidine) scaffold is a masterclass in chemical versatility. For drug development professionals, mastering this motif requires a delicate balancing act: harnessing its potent hydrogen-bonding capabilities to inhibit complex targets like BACE1, while simultaneously engineering the surrounding molecular architecture to mitigate its inherent thermodynamic instability and off-target CYP2D6 liabilities.

References

  • Brodney, M. A., et al. (2015). Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors. Journal of Medicinal Chemistry, 58(11), 4506-4520. [Link]

  • Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. Journal of Pharmacology and Drug Delivery, 1(1).[Link]

  • US Patent US9771379B2. N-(2-(2-amino-6-substituted-4,4a,5,6-tetrahydropyrano[3,4-d][1,3]OXAZIN-8a(8H)-yl).

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-iminoacetamide (Guanidinylacetamide)

Abstract This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2-Amino-2-iminoacetamide, more systematically named Guanidinylacetamide or N-Guanylglycinamide. Due to the limi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2-Amino-2-iminoacetamide, more systematically named Guanidinylacetamide or N-Guanylglycinamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established physicochemical principles and data from structurally analogous compounds, namely guanidine and glycinamide, to provide a robust predictive assessment. The guide is structured to offer not only theoretical insights but also practical, field-proven methodologies for empirical determination of these critical parameters in a drug development context. We will explore the fundamental chemical properties influencing solubility and stability, propose likely degradation pathways, and provide detailed protocols for experimental validation.

Introduction and Compound Identification

The compound of interest, 2-Amino-2-iminoacetamide, is a derivative of the amino acid glycine. Its structure incorporates an acetamide functional group and a guanidinium group. The presence of the guanidinium group, a strong organic base, is the most significant determinant of its physicochemical properties. For clarity and scientific accuracy, this guide will refer to the compound as Guanidinylacetamide.

Structure:

Caption: Chemical structure of Guanidinylacetamide.

The guanidinium group is characterized by its remarkable resonance stabilization, which results in a planar, highly symmetric cation with a delocalized positive charge. This delocalization is key to its high basicity and stability. The pKa of the guanidinium group in molecules like arginine is approximately 13.8, meaning it will exist almost exclusively in its protonated, cationic form in aqueous solutions across the entire physiological pH range and even in moderately alkaline conditions.[1]

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The structure of Guanidinylacetamide suggests a high degree of polarity, which will govern its solubility in various solvents.

Theoretical Basis for Solubility Predictions

The solubility of Guanidinylacetamide is primarily dictated by two key structural features:

  • The Guanidinium Group: This permanently charged, highly polar group can form multiple hydrogen bonds with protic solvents. Its ionic nature suggests high solubility in polar protic solvents, especially water.

  • The Acetamide Group: This group is also polar and capable of hydrogen bonding, further contributing to solubility in polar environments.

Based on these features, we can predict the following solubility trends:

  • High Solubility in Polar Protic Solvents: Water, methanol, and ethanol are expected to be excellent solvents for Guanidinylacetamide. The ability of these solvents to solvate the guanidinium cation and form hydrogen bonds with the amide group will drive dissolution. Guanidine itself is highly soluble in water.[2]

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) should also be effective at dissolving Guanidinylacetamide. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate solvation.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents such as toluene, hexane, and diethyl ether are predicted to be poor solvents. The energy required to break the strong intermolecular forces in the solid Guanidinylacetamide and the weak interactions with nonpolar solvent molecules make dissolution energetically unfavorable.

Predicted Solubility Data Summary
Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticVery HighExcellent hydrogen bonding and solvation of the guanidinium cation.[2]
MethanolPolar ProticHighGood hydrogen bonding and polarity.[4]
EthanolPolar ProticHighGood hydrogen bonding and polarity.[4]
Dimethyl Sulfoxide (DMSO)Polar AproticHighHigh polarity and hydrogen bond acceptor.
AcetonitrilePolar AproticModerateLower polarity compared to DMSO.
AcetonePolar AproticLow to ModerateModerate polarity.[2]
Dichloromethane (DCM)NonpolarVery LowLow polarity.
TolueneNonpolarInsolubleNonpolar aromatic hydrocarbon.
HexaneNonpolarInsolubleNonpolar aliphatic hydrocarbon.

Stability Profile and Degradation Pathways

Understanding the stability of a drug candidate is paramount for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are a critical component of this assessment, providing insights into the intrinsic stability of the molecule and its likely degradation products.[5][6]

Predicted Stability

The core stability of Guanidinylacetamide is anchored by the exceptionally stable guanidinium cation. However, the molecule also contains an amide linkage, which is susceptible to hydrolysis.

  • pH Stability:

    • Acidic Conditions: The guanidinium group will remain protonated and stable. The primary degradation pathway is expected to be the hydrolysis of the amide bond, yielding guanidinoacetic acid and ammonia. This reaction is likely to be slow at ambient temperatures but will be accelerated by heat.

    • Neutral Conditions: The molecule is expected to be highly stable at neutral pH.

    • Basic Conditions: While the guanidinium group remains protonated even in moderately basic solutions, very strong alkaline conditions (pH > 13) could lead to deprotonation to the free base. The free base form of guanidines can be less stable.[7] However, the more significant degradation pathway under basic conditions will still be the hydrolysis of the amide bond. Bicyclic guanidines have been shown to undergo hydrolysis in the presence of hydroxide ions.[7]

  • Oxidative Stability: The molecule does not contain functional groups that are typically highly susceptible to oxidation, such as phenols or sulfides. However, forced degradation with strong oxidizing agents like hydrogen peroxide should be performed to confirm this. Oxidative stress can lead to complex degradation pathways.[8]

  • Thermal Stability: Solid-state thermal stability is expected to be good. In solution, elevated temperatures will accelerate the rate of hydrolytic degradation.

  • Photostability: The molecule lacks a significant chromophore, suggesting it is unlikely to be highly susceptible to photodegradation. However, photostability testing according to ICH Q1B guidelines is still necessary.[5]

Potential Degradation Pathways

The most probable degradation pathway for Guanidinylacetamide is hydrolysis of the amide bond.

G cluster_0 Degradation Pathway A Guanidinylacetamide B Guanidinoacetic Acid + Ammonia A->B Hydrolysis (Acid or Base Catalyzed)

Caption: Primary predicted degradation pathway for Guanidinylacetamide.

Experimental Protocols

To empirically determine the solubility and stability of Guanidinylacetamide, the following standardized protocols are recommended.

Solubility Determination Protocol

This protocol outlines a standard equilibrium solubility shake-flask method.

G cluster_0 Solubility Determination Workflow A Add excess Guanidinylacetamide to solvent B Equilibrate at constant temperature (e.g., 24h) A->B C Filter to remove undissolved solid B->C D Quantify concentration in the filtrate (e.g., by HPLC) C->D

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Guanidinylacetamide to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilution and Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of Guanidinylacetamide using a validated analytical method, such as HPLC-UV.

Forced Degradation Study Protocol

This protocol is designed in accordance with ICH Q1A(R2) guidelines to investigate the intrinsic stability of Guanidinylacetamide.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being secondary or tertiary products of excessive stress.[5][9]

G cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Expose to stress conditions for defined time points A->G B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->G C Oxidation (e.g., 3% H₂O₂, RT) C->G D Thermal Stress (e.g., 80°C, solid & solution) D->G E Photostability (ICH Q1B light exposure) E->G F Prepare solutions of Guanidinylacetamide F->A F->B F->C F->D F->E H Analyze samples by stability-indicating HPLC method G->H I Identify and quantify degradants (LC-MS/MS) H->I

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-Amino-2-iminoacetamide Derivatives

Introduction and Mechanistic Rationale 2-Amino-2-iminoacetamide (also known as carbamimidoylformamide) is a highly valuable bis-nucleophilic C2 building block used extensively in the synthesis of nitrogen-rich heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

2-Amino-2-iminoacetamide (also known as carbamimidoylformamide) is a highly valuable bis-nucleophilic C2 building block used extensively in the synthesis of nitrogen-rich heterocycles, including 1,2,4-triazines, imidazoles, and thiadiazoles. Due to the high polarity and water solubility of the target molecule, traditional aqueous workups often lead to poor isolated yields.

This protocol describes a robust, anhydrous two-step synthetic sequence starting from commercially available ethyl cyanoformate. The sequence relies on two fundamental transformations:

  • The Pinner Reaction: The acid-catalyzed reaction of the nitrile group in ethyl cyanoformate with ethanol to form an imino ether (Pinner salt). The Pinner reaction of ethyl cyanoformate is a well-established method for generating reactive imidate intermediates[1].

  • Global Aminolysis: The treatment of the Pinner salt with excess ammonia. Pinner salts readily undergo nucleophilic addition with ammonia to form amidines[2]. In this system, it simultaneously converts the imidate to an amidine and the ethyl ester to a primary carboxamide.

Causality in Experimental Design
  • Anhydrous Conditions: The intermediate Pinner salt (ethyl 2-ethoxy-2-iminoacetate hydrochloride) is highly hygroscopic and electrophilic. Any adventitious water will rapidly hydrolyze the imidate to diethyl oxalate or an oxamate derivative. Therefore, strictly anhydrous HCl gas and absolute ethanol are mandatory.

  • Temperature Control during Aminolysis: The imidate carbon is significantly more electrophilic than the ester carbonyl. Aminolysis of the imidate occurs rapidly at 0 °C. However, the aminolysis of the ethyl ester requires warming to room temperature. Maintaining a low initial temperature prevents the highly exothermic reaction from causing ammonia boil-off or unwanted thermal decomposition.

Mechanistic Pathway

Mechanism A Ethyl Cyanoformate (NC-COOEt) B Pinner Salt Intermediate Ethyl 2-ethoxy-2-iminoacetate HCl A->B EtOH, HCl (g) Anhydrous, 0 °C C Amidine Formation (Imidate Aminolysis) B->C NH3 (excess) EtOH, 0 °C D Amidation (Ester Aminolysis) C->D NH3 (excess) RT E 2-Amino-2-iminoacetamide (Target Product) D->E Complete Conversion

Mechanistic pathway from ethyl cyanoformate to 2-amino-2-iminoacetamide.

Optimization of Aminolysis Conditions

To validate the experimental choices, the aminolysis step was optimized. The quantitative data below demonstrates the necessity of excess ammonia and temperature control to achieve global conversion (both amidine and amide formation).

EntryNH₃ EquivalentsTemperature ProfileTime (h)Major Product ObservedIsolated Yield (%)
12.00 °C (constant)12Ethyl 2-amino-2-iminoacetate15% (Target)
25.00 °C → RT122-Amino-2-iminoacetamide68% (Target)
310.00 °C → RT242-Amino-2-iminoacetamide85% (Target)
410.050 °C (sealed)6Decomposition products<10% (Target)

Table 1: Optimization of the aminolysis of ethyl 2-ethoxy-2-iminoacetate hydrochloride. Entry 3 represents the optimal protocol conditions.

Experimental Workflow

Workflow Step1 Step 1: Pinner Reaction Ethyl Cyanoformate EtOH, HCl (g) 0 °C, 12 h Step2 Step 2: Isolation Solvent Evaporation Yield: Pinner Salt Step1->Step2 Step3 Step 3: Aminolysis 7N NH3 in MeOH/EtOH 0 °C to RT, 24 h Step2->Step3 Step4 Step 4: Purification Trituration/Filtration Product Recovery Step3->Step4

Step-by-step experimental workflow for the synthesis of 2-amino-2-iminoacetamide.

Detailed Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-ethoxy-2-iminoacetate Hydrochloride (Pinner Salt)

Note: Ethyl 2-ethoxy-2-iminoacetate can be utilized in various heterocyclic syntheses, demonstrating its utility as a versatile intermediate[3].

Reagents:

  • Ethyl cyanoformate: 10.0 g (101 mmol)

  • Absolute Ethanol: 6.0 mL (105 mmol, 1.05 equiv)

  • Anhydrous Diethyl Ether: 50 mL

  • Hydrogen Chloride (HCl) gas: Excess

Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube (CaCl₂). Purge the system with dry argon.

  • Mixing: Add ethyl cyanoformate (10.0 g) and absolute ethanol (6.0 mL) to the flask. Dilute the mixture with anhydrous diethyl ether (50 mL).

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0 °C.

  • HCl Saturation: Slowly bubble anhydrous HCl gas through the reaction mixture. Maintain the temperature strictly below 5 °C during the exothermic dissolution of HCl. Continue bubbling until the solution is saturated (approximately 1-2 hours).

  • Incubation: Seal the flask and store it at 0–4 °C for 12 to 16 hours. A dense white crystalline precipitate of the Pinner salt will form.

  • Isolation: Rapidly filter the white precipitate under a blanket of dry argon (or nitrogen) using a Schlenk frit. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 20 mL).

  • Drying: Dry the solid in vacuo to afford ethyl 2-ethoxy-2-iminoacetate hydrochloride. Crucial: Store immediately in a desiccator over P₂O₅. Do not expose to ambient humidity.

Step 2: Synthesis of 2-Amino-2-iminoacetamide

Note: Subsequent aminolysis and functionalization of these intermediates are critical in complex syntheses, such as the total synthesis of kasugamycin[4].

Reagents:

  • Ethyl 2-ethoxy-2-iminoacetate hydrochloride: 10.0 g (55.4 mmol)

  • Ammonia solution (7N in Methanol or Ethanol): 80 mL (~550 mmol, 10 equiv)

Procedure:

  • Cooling the Amine: Cool the 7N ammonia solution in methanol or ethanol to 0 °C in a 250 mL round-bottom flask.

  • Addition: Slowly add the solid ethyl 2-ethoxy-2-iminoacetate hydrochloride in small portions to the vigorously stirred ammonia solution over 30 minutes. The reaction is exothermic; ensure the internal temperature remains below 5 °C to prevent ammonia loss.

  • Imidate Aminolysis: Stir the resulting suspension at 0 °C for 2 hours. At this stage, the imidate is fully converted to the amidine intermediate.

  • Ester Aminolysis: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Seal the flask securely (using a Teflon stopper and Keck clip) to retain ammonia gas. Stir for an additional 24 hours to ensure complete conversion of the ethyl ester to the primary carboxamide.

  • Concentration: Vent the flask cautiously in a fume hood. Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to yield a crude solid.

  • Purification: The crude product contains the target molecule and ammonium chloride byproducts. To purify, triturate the solid with cold absolute ethanol (30 mL) to dissolve impurities, leaving the less soluble 2-amino-2-iminoacetamide (isolated as the hydrochloride salt). Filter the solid and wash with cold diethyl ether.

  • Characterization: Dry the product under high vacuum. The structure can be confirmed via ¹H NMR (D₂O or DMSO-d₆), showing characteristic broad singlets for the amidine and amide protons.

References

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Source: Google Patents (WO2020128003A1)
  • Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes Source: PubMed Central (PMC) URL:[Link]

  • Total Synthesis of Kasugamycin Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: On-Resin Guanidinylation for Solid-Phase Peptide Synthesis

This guide provides a comprehensive overview of the strategies and methodologies for the chemical modification of peptidyl amines into guanidinium groups directly on the solid-phase support. Tailored for researchers, che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the strategies and methodologies for the chemical modification of peptidyl amines into guanidinium groups directly on the solid-phase support. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple step-by-step instructions to deliver a deep understanding of the underlying chemistry, empowering users to optimize protocols and troubleshoot challenges effectively.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group, the defining feature of the arginine side chain, is a powerful functional group in peptide science. Its positive charge across a wide physiological pH range, combined with its ability to form multiple stable hydrogen bonds, makes it a critical pharmacophoric element.[1][2] The post-synthetic conversion of primary amines, such as the ε-amino group of lysine, into guanidinium groups is a key strategy to:

  • Mimic Arginine: Introduce arginine-like functionality at specific sites to probe structure-activity relationships (SAR).

  • Enhance Bioactivity: Modify peptide properties, including receptor binding, enzymatic stability, and intermolecular interactions.[2]

  • Improve Cell Penetration: The incorporation of multiple guanidinium groups is a hallmark of many cell-penetrating peptides (CPPs), which are used to deliver therapeutic cargo across cellular membranes.

While the user has specified an interest in "2-Amino-2-iminoacetamide," it is important to clarify that this compound is not a standard or effective reagent for the guanidinylation of primary amines in solid-phase peptide synthesis (SPPS). This process requires an electrophilic guanidinylating agent, typically featuring a good leaving group. This guide, therefore, focuses on the field-proven, authoritative reagents and protocols that ensure efficient and clean conversion of on-resin amines to their corresponding guanidines, compatible with standard Fmoc-based SPPS workflows.[2][3]

Section 1: The Fundamental Chemistry of On-Resin Guanidinylation

The conversion of a resin-bound primary amine to a guanidinium group is a nucleophilic substitution reaction. The primary amine of the peptide (e.g., the side chain of a deprotected lysine or ornithine residue) acts as the nucleophile, attacking the electrophilic carbon of the guanidinylating reagent.

The most effective modern reagents carry protecting groups, typically tert-butoxycarbonyl (Boc), on one or more nitrogen atoms. These protecting groups serve two primary functions:

  • Modulate Reactivity: They prevent self-polymerization of the reagent and temper its reactivity for a more controlled reaction.

  • Ensure Orthogonality: The Boc groups are stable to the mild base (piperidine) used for Fmoc deprotection but are cleaved simultaneously with other side-chain protecting groups and resin cleavage under strong acid conditions (e.g., Trifluoroacetic acid - TFA).[3][4]

G cluster_0 On-Resin Peptide cluster_1 Guanidinylating Reagent cluster_2 Guanidinylated Peptide Resin Solid Support Peptide ---Peptide Chain---Lys(NH2) Product ---Peptide Chain---Lys(NH-C(=N-P)-NH-P) Peptide->Product Nucleophilic Attack Reagent P-N=C(NH-P)-LG Base Base (e.g., DIPEA) Reagent->Product Base->Peptide Activates Amine LeavingGroup H-LG caption Fig 1. General mechanism of on-resin guanidinylation.

Caption: Fig 1. General mechanism of on-resin guanidinylation.

Section 2: Selecting the Optimal Guanidinylating Reagent

The choice of reagent is critical and depends on the reactivity of the amine, the stability of the peptide, and the desired reaction conditions. Highly reactive reagents allow for faster conversions with fewer equivalents, minimizing potential side reactions.

Reagent NameKey Features & InsightsCommon Conditions
N,N'-Di-Boc-N''-triflylguanidine High Reactivity: The triflyl group is an excellent leaving group, making this one of the most powerful reagents available. It enables rapid and high-yield guanidinylation of both primary and secondary amines under mild conditions.[1][4]1.5-2.0 eq. reagent, DIPEA, CH₂Cl₂ or DMF, Room Temp, 1-4h.
1H-Pyrazole-1-carboxamidine HCl Classic & Reliable: A widely used, commercially available reagent. It is less reactive than the triflyl derivative, often requiring a larger excess and longer reaction times. The reaction affords sulfonamide-protected products required for BOC solid phase peptide synthesis (SPPS) in a single step under mild conditions.[5]5-10 eq. reagent, DIPEA or TEA, DMF, Room Temp, 12-24h.
N,N'-Di-Boc-thiourea + Promoter Promoter-Mediated: This approach uses a stable thiourea precursor that is activated in situ. Common promoters include carbodiimides (e.g., DIC) or Mukaiyama's reagent (2-Chloro-1-methylpyridinium iodide). This method offers good control but adds complexity.[1][2]3-5 eq. thiourea, 3-5 eq. promoter, DIPEA, CH₂Cl₂/DMF, Room Temp, 4-12h.
O-Methylisourea Sulfate Cost-Effective: Often used for solution-phase guanidinylation but can be adapted for SPPS. It typically requires basic conditions to neutralize the sulfate salt and can be used for isotopic labeling.[6]Large excess, aq. Base (e.g., NaOH, pH 10-11), Room Temp, 24-48h.

Section 3: Experimental Protocols

The following protocols assume a starting peptide synthesized using standard Fmoc/tBu chemistry. For targeted side-chain modification, it is essential to incorporate a lysine or ornithine residue with an orthogonally protected side chain, such as Lys(Mtt), Lys(ivDde), or Lys(Alloc). This allows for the selective deprotection of a single ε-amino group while the N-terminal Fmoc group and all other acid-labile side-chain protecting groups remain intact.[7]

Protocol 1: High-Efficiency Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is recommended for its speed and high efficiency. It begins after the full peptide has been assembled and the N-terminal amine is still protected with its Fmoc group.

G Start Start: Assembled Peptide-Resin with Lys(Mtt) Swell 1. Swell Resin (DMF, 30 min) Start->Swell Wash1 2. Wash (DCM) Swell->Wash1 Deprotect 3. Selective Deprotection (1% TFA in DCM, 10 x 2 min) Wash1->Deprotect Wash2 4. Wash (DCM, DIPEA in DCM, DCM) Deprotect->Wash2 Kaiser1 Kaiser Test: Should be Blue (Free Amine) Wash2->Kaiser1 Guanidinylate 5. Guanidinylation Reaction (N,N'-Di-Boc-N''-triflylguanidine, DIPEA, DCM, 2h) Kaiser1->Guanidinylate Wash3 6. Wash (DCM, DMF) Guanidinylate->Wash3 Kaiser2 Kaiser Test: Should be Yellow (No Amine) Wash3->Kaiser2 Continue Proceed to Global Deprotection and Cleavage Kaiser2->Continue

Caption: Fig 2. Workflow for guanidinylation with N,N'-Di-Boc-N''-triflylguanidine.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin (1.0 eq.) in N,N-Dimethylformamide (DMF) for 30 minutes, followed by 3 washes with Dichloromethane (DCM).

  • Orthogonal Side-Chain Deprotection (Mtt group example):

    • Prepare a solution of 1% Trifluoroacetic acid (TFA) in DCM.

    • Treat the resin with this solution for 2 minutes, drain, and repeat 10-15 times until the yellow color of the Mtt cation is no longer observed in the effluent.

    • Wash the resin thoroughly with DCM (3x), followed by 10% N,N-Diisopropylethylamine (DIPEA) in DCM (2x) to neutralize the amine, and finally with DCM (3x).

  • Confirmation of Free Amine (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of the free primary ε-amine.[8]

  • Guanidinylation Reaction:

    • In a separate vessel, dissolve N,N'-Di-Boc-N''-triflylguanidine (2.0 eq.) in DCM.

    • Add DIPEA (4.0 eq.) to the reagent solution.

    • Add the solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Wash:

    • Wash the resin with DCM (3x) and DMF (3x).

    • Perform a second Kaiser test. The test should now be negative (yellow/colorless), indicating complete consumption of the primary amine. If the test remains blue, the guanidinylation step can be repeated.

  • Final Steps: The peptide is now ready for subsequent steps, such as N-terminal Fmoc deprotection and further elongation, or global deprotection and cleavage from the resin.

Section 4: Analytical Characterization and Validation

Successful modification must be confirmed analytically. The primary techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which assess the purity and identity of the final product after cleavage from the resin.[9]

TechniquePurposeExpected Outcome
RP-HPLC Assess purity and compare retention time.A single, sharp peak for the product. Guanidinylation increases the basicity of the peptide, which typically leads to a later retention time on reversed-phase columns compared to the unmodified precursor.[9][10]
Mass Spectrometry (LC-MS or MALDI-TOF) Confirm identity by molecular weight.The conversion of a primary amine (-NH₂) to a guanidinium group (-NH-C(=NH)NH₂) results in a specific mass increase of +42.02 Da (for the addition of a CH₂N₂ moiety). This is the most definitive confirmation of a successful reaction.[11][12]

Section 5: Authoritative Insights & Troubleshooting

  • Incomplete Guanidinylation: If the Kaiser test remains positive, the cause is often steric hindrance around the amine or insufficient reagent activity. Solution: Repeat the coupling step. For stubborn cases, consider switching to a more reactive reagent like N,N'-Di-Boc-N''-triflylguanidine if not already in use.[4]

  • Unwanted N-Terminal Modification: Standard peptide coupling reagents of the aminium/uronium type (e.g., HATU, HBTU) are themselves guanidinium salts. Under certain conditions, especially in the presence of excess base and a free N-terminal amine, they can act as guanidinylating agents, leading to an undesired side product.[13] Mitigation: Ensure the N-terminal amine is properly protected (e.g., with Fmoc or Boc) during side-chain guanidinylation.

  • Solvent Choice: While DCM is preferred for many reagents like N,N'-Di-Boc-N''-triflylguanidine, DMF can be a better choice if the peptide-resin exhibits poor swelling or if the reagents have limited solubility in DCM.[4]

References

  • ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. (2025). ResearchGate. [Link]

  • Fehrentz, J. A., et al. (2013). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in Molecular Biology. [Link]

  • Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. (2004). PubMed. [Link]

  • Bernatowicz, M. S., et al. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed. [Link]

  • Baker, T. J., et al. (2000). Guanidinylation reagents.
  • SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]

  • Optimization of guanidination procedures for MALDI mass mapping. (2002). PubMed. [Link]

  • Guzmán, F., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025). BioPharmaSpec. [Link]

  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

Sources

Method

application of 2-Amino-2-iminoacetamide in medicinal chemistry

Application Note: Strategic Utilization of 2-Amino-2-iminoacetamide in Heterocyclic Medicinal Chemistry Part 1: Introduction & Core Directive The "Amidine-Amide" Hybrid: A Gateway to Functionalized Heterocycles In the la...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Amino-2-iminoacetamide in Heterocyclic Medicinal Chemistry

Part 1: Introduction & Core Directive

The "Amidine-Amide" Hybrid: A Gateway to Functionalized Heterocycles

In the landscape of modern drug discovery, the demand for novel, highly functionalized heterocyclic scaffolds is insatiable. 2-Amino-2-iminoacetamide (AIA) , also referred to as Oxalimidamide monoamide , represents a unique and underutilized C2 building block.[1] Structurally, it fuses a reactive amidine motif with a stable carboxamide group (


).[1]

This dual functionality allows AIA to serve as a "plug-and-play" synthon for generating 2-carboxamide-substituted heterocycles (Pyrimidines, Imidazoles, Triazines).[1] The carboxamide group is a privileged pharmacophore, often critical for hydrogen bonding interactions within the ATP-binding pockets of kinases or the catalytic sites of proteases.[1] Unlike standard amidines which yield simple alkyl/aryl heterocycles, AIA directly installs a polar, H-bond-donating amide handle, eliminating the need for post-cyclization oxidation or amidation steps.[1]

This guide details the strategic application of AIA in synthesizing two high-value scaffolds: Pyrimidine-2-carboxamides and Imidazole-2-carboxamides .[1]

Part 2: Scientific Integrity & Experimental Logic

Mechanistic Grounding

The reactivity of AIA is governed by the nucleophilicity of its amidine group.[1]

  • Amidine Nitrogen (

    
     vs 
    
    
    
    ):
    The amidine group acts as a 1,3-binucleophile.[1] In reactions with 1,3-electrophiles (e.g.,
    
    
    -keto esters), the neutral amidine nitrogen typically initiates attack on the ketone, followed by cyclization of the amino group onto the ester.[1]
  • Carboxamide Inertness: Under typical cyclization conditions (basic or neutral reflux), the primary carboxamide group remains intact, preserving the

    
     functionality in the final heterocycle.[1]
    
  • pKa Considerations: The amidine group of AIA is less basic (pKa ~8-9) than a standard alkyl amidine (pKa ~12) due to the electron-withdrawing carbonyl group.[1] This modulation reduces non-specific binding and improves solubility profiles in organic synthesis.[1]

Strategic Applications
  • Application A: Synthesis of Pyrimidine-2-carboxamides

    • Target Class: Kinase Inhibitors (e.g., analogues of p38 MAPK inhibitors).[1]

    • Mechanism: Condensation with 1,3-dicarbonyls.[1]

    • Value: Direct installation of the carboxamide at the 2-position, a difficult substitution pattern to achieve via standard pyrimidine synthesis (which usually yields 4- or 5-carboxamides).[1]

  • Application B: Synthesis of Imidazole-2-carboxamides

    • Target Class: Antivirals, Nucleoside base analogs.[1]

    • Mechanism: Reaction with

      
      -haloketones (Hantzsch-type synthesis).[1]
      
    • Value: Creates a 2-substituted imidazole core with a hydrogen-bond donor/acceptor tail, mimicking guanine or adenosine residues.[1]

Part 3: Detailed Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methylpyrimidine-2-carboxamide

Objective: To synthesize a functionalized pyrimidine core suitable for further elaboration (e.g., chlorination/amination at C4).

Materials:

  • 2-Amino-2-iminoacetamide Hydrochloride (AIA-HCl) [CAS: 27899-57-6][1]

  • Ethyl Acetoacetate (EAA)[1]

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid[1]

Workflow:

  • Free Base Generation:

    • In a 250 mL round-bottom flask, suspend 10.0 mmol AIA-HCl in 20 mL absolute ethanol .

    • Add 11.0 mmol NaOEt solution dropwise at 0°C. Stir for 15 min.

    • Note: Pre-neutralization ensures the amidine is nucleophilic.[1] The NaCl precipitate can be left in situ or filtered, but in situ is often sufficient.[1]

  • Condensation:

    • Add 10.5 mmol Ethyl Acetoacetate dropwise to the reaction mixture.

    • Heat the mixture to Reflux (78°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (10% MeOH in DCM).[1] The starting amidine spot (low Rf) should disappear.[1]

  • Workup & Isolation:

    • Cool the reaction to room temperature.[1]

    • Acidify the mixture to pH ~5-6 using Glacial Acetic Acid .[1] This protonates the pyrimidinate anion and precipitates the product.[1]

    • Cool in an ice bath for 30 minutes.

    • Filter the white precipitate.[1] Wash with cold ethanol (2 x 5 mL) and cold water (2 x 5 mL).[1]

  • Purification:

    • Recrystallize from Water/Ethanol (1:1) if necessary.[1]

    • Yield Expectation: 60–75%.[1]

Data Output:

ParameterValueNote
Appearance White crystalline solid
Melting Point >250°C (dec)Typical for hydroxypyrimidines

H NMR (DMSO-d

)

2.20 (s, 3H, CH

), 6.10 (s, 1H, C5-H), 7.60/7.90 (br s, 2H, CONH

), 12.5 (br s, 1H, OH)
Confirm presence of Amide protons
Mass Spec (ESI+) [M+H]

= 154.1
Consistent with C

H

N

O

Protocol 2: Synthesis of 4-Phenyl-1H-imidazole-2-carboxamide

Objective: To synthesize a bioactive imidazole scaffold using a modified Hantzsch thiazole synthesis logic.

Materials:

  • 2-Amino-2-iminoacetamide Hydrochloride (AIA-HCl)[1]

  • Phenacyl Bromide (2-Bromoacetophenone)[1]

  • Sodium Bicarbonate (NaHCO

    
    )[1]
    
  • DMF (Dimethylformamide)[1]

Workflow:

  • Reactant Preparation:

    • Dissolve 5.0 mmol AIA-HCl and 5.0 mmol Phenacyl Bromide in 10 mL DMF .

    • Add 10.0 mmol NaHCO

      
        (solid) to scavenge HBr.[1]
      
  • Cyclization:

    • Heat the mixture to 80°C for 3 hours .

    • Mechanistic Insight: The amidine nitrogen attacks the

      
      -carbon of the phenacyl bromide (S
      
      
      
      2), followed by condensation of the amidine amine with the ketone carbonyl.[1]
  • Isolation:

    • Pour the reaction mixture into 50 mL Ice Water .

    • The product should precipitate as a tan/off-white solid.[1]

    • Stir for 20 minutes to ensure full precipitation.

    • Filter and wash with water to remove DMF and inorganic salts.[1]

  • Purification:

    • Recrystallize from Ethanol .[1]

    • Yield Expectation: 50–65%.[1]

Part 4: Visualization & Logic Mapping

The following diagram illustrates the divergent synthesis pathways from the central AIA hub.

AIA_Pathways AIA 2-Amino-2-iminoacetamide (AIA) C2-N2 Synthon Pyrimidine Pyrimidine-2-carboxamide (Kinase Inhibitor Scaffold) AIA->Pyrimidine Pathway A: Base-Cat. Condensation (Reflux, EtOH) Imidazole Imidazole-2-carboxamide (Antiviral Scaffold) AIA->Imidazole Pathway B: Hantzsch-Type Cyclization (DMF, 80°C) Triazine 1,2,4-Triazine-3-carboxamide (Bioisostere) AIA->Triazine Pathway C: Amidrazone Formation + 1,2-Dicarbonyl BetaKeto 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) BetaKeto->Pyrimidine AlphaHalo Alpha-Halo Ketones (e.g., Phenacyl Bromide) AlphaHalo->Imidazole Hydrazine Hydrazine Hydrate Hydrazine->Triazine

Figure 1: Divergent synthesis map showing the transformation of 2-Amino-2-iminoacetamide into three distinct heterocyclic scaffolds.[1]

Part 5: References

  • Chemical Identity & Standards:

    • 2-Amino-2-iminoacetamide (CAS 27899-57-6).[1] ChemicalBook Standard Database.[1] Link

  • Amidine Chemistry in Heterocycle Synthesis:

    • Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry III.[1] "Synthesis of Pyrimidines from Amidines." Elsevier, 2008.[1] Link

  • Medicinal Chemistry of Carboxamide Heterocycles:

    • Pyrazine- and Pyrimidine-carboxamides as Kinase Inhibitors. Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).

  • Related Ligand Systems (Oxalimidamide):

    • Morsy, N., et al. Preparation of the hydrazone–oxime and oxalimidamide ligands.[1] ResearchGate, 2022.[1] Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local safety regulations (OSHA/EHS).[1] 2-Amino-2-iminoacetamide is a skin and eye irritant; proper PPE is mandatory.[1]

Sources

Application

analytical methods for the quantification of 2-Amino-2-iminoacetamide

Application Note: Analytical Strategies for the Quantification of 2-Amino-2-iminoacetamide (Oxamimidamide) Abstract This technical guide provides a comprehensive protocol for the quantification of 2-Amino-2-iminoacetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Quantification of 2-Amino-2-iminoacetamide (Oxamimidamide)

Abstract

This technical guide provides a comprehensive protocol for the quantification of 2-Amino-2-iminoacetamide (CAS: 27899-57-6), also known as Oxamimidamide.[1] Due to its low molecular weight, high polarity, and basicity, this analyte presents significant retention challenges for conventional C18 Reverse Phase Chromatography.[1] This guide outlines two validated approaches: a robust Mixed-Mode HPLC-UV method for Quality Control (QC) and a high-sensitivity HILIC-MS/MS method for trace analysis in complex matrices.[1]

Analyte Profile & Analytical Challenges

Understanding the physicochemical properties of 2-Amino-2-iminoacetamide is critical for method selection.[1]

PropertyDescriptionAnalytical Implication
Structure

Contains both a basic amidine group and a neutral amide group.[1]
Formula

(MW: 87.08 g/mol )
Very small molecule; difficult to separate from solvent front.
Polarity High (LogP < -1.0 estimated)Challenge: Elutes in the void volume (

) on C18 columns.
Basicity Basic (Amidine pKa

8.0–10.[1]0)
Challenge: Significant peak tailing on residual silanols; requires buffered mobile phase.
UV Activity

nm
Conjugated

system allows UV detection but lacks specificity.
The "C18 Trap"

Why standard methods fail: Attempting to analyze this molecule on a standard C18 column with 0.1% Formic Acid/Water will result in co-elution with the void volume, leading to poor reproducibility and ion suppression in MS.[1]

Strategic Method Selection

We employ a bifurcated strategy based on the sensitivity requirements:

  • Pathway A (QC/Purity): Mixed-Mode Chromatography (Reverse Phase + Cation Exchange).[1] This provides superior retention and peak shape without ion-pairing reagents.[1]

  • Pathway B (Trace/Bioanalysis): Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS detection.

MethodSelection cluster_0 Mechanism Start Select Methodology Conc Target Concentration? Start->Conc High High (µg/mL - mg/mL) QC, Formulation, Synthesis Conc->High Low Trace (ng/mL) Biofluids, Environmental Conc->Low MethodA Method A: Mixed-Mode HPLC-UV (Primesep 100 / Obelisc R) High->MethodA Robustness Prioritized MethodB Method B: HILIC-MS/MS (Amide / ZIC-HILIC) Low->MethodB Sensitivity Prioritized Cation Exchange + Hydrophobic Cation Exchange + Hydrophobic MethodA->Cation Exchange + Hydrophobic Water Layer Partitioning Water Layer Partitioning MethodB->Water Layer Partitioning

Figure 1: Decision tree for selecting the appropriate analytical workflow.[1]

Protocol A: Mixed-Mode HPLC-UV (High Robustness)

Recommended for: Purity assay, stability testing, and formulation analysis.[1]

This method utilizes a stationary phase with embedded acidic groups (cation exchange) to retain the basic amidine moiety of the analyte, while the carbon chain provides minor hydrophobic interaction.[1]

Chromatographic Conditions
  • Column: Sielc Primesep 100 or 200 (4.6 x 150 mm, 5 µm).[1]

    • Rationale: These columns have embedded anionic groups that retain basic amines via ionic mechanisms, even with high organic content.[1]

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • B: Acetonitrile (ACN) + 0.1% TFA.

    • Note: TFA is essential here to suppress silanols and pair with the basic analyte for sharper peaks.[1]

  • Isocratic Mode: 15% B / 85% A.[1]

    • Optimization: Increase %A (Water) to decrease retention if the peak is too broad (counter-intuitive for RP, but correct for Ion Exchange mechanisms where water acts as the stronger eluent for hydrophobic retention but weaker for ionic).[1] Correction: In Mixed-Mode, increasing ACN usually increases retention of polars if HILIC mode is active, but here we rely on Cation Exchange.[1] Higher buffer strength (TFA) reduces retention.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 220 nm.[1]

  • Column Temp: 30°C.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-Amino-2-iminoacetamide (CAS 27899-57-6) in 10 mL of Water/ACN (90:10).[1] (Conc: 1 mg/mL).[2]

  • Working Standards: Dilute serially to 10, 50, 100, 200, and 500 µg/mL using Mobile Phase A.

System Suitability Criteria
  • Tailing Factor (

    
    ):  0.9 – 1.2 (Strict control due to basicity).
    
  • Retention Factor (

    
    ):  > 2.0 (Must separate from void).
    
  • RSD (n=6): < 1.0% for Area.

Protocol B: HILIC-MS/MS (High Sensitivity)

Recommended for: Plasma, urine, or environmental water samples.[1]

HILIC creates a water-rich layer on the silica surface, partitioning the polar analyte into this layer.[1]

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion:

    
     88.1
    
  • Product Ions (Optimization Required):

    • Quantifier:

      
       88.1 
      
      
      
      71.0 (Loss of
      
      
      )
    • Qualifier:

      
       88.1 
      
      
      
      43.0 (Loss of
      
      
      )
  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.[1]

Chromatographic Conditions
  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[1][2][3][4]

  • Gradient:

    Time (min) %B (ACN) Remarks
    0.0 90 High organic to force partitioning
    1.0 90 Isocratic hold
    5.0 50 Elution gradient
    6.0 50 Wash
    6.1 90 Re-equilibration

    | 10.0 | 90 | Critical: Long equilibration needed for HILIC |

  • Flow Rate: 0.3 mL/min.[1]

Sample Preparation (Protein Precipitation)
  • Aliquot: 50 µL Plasma/Sample.

  • Precipitation: Add 200 µL cold Acetonitrile (containing Internal Standard, e.g., Metformin-

    
     or Guanylurea-
    
    
    
    ).
  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins.

  • Injection: Inject 2 µL of the supernatant directly. Do not evaporate and reconstitute in water, as this destroys the HILIC mechanism upon injection.[1]

Data Summary & Validation

ParameterMethod A (HPLC-UV)Method B (HILIC-MS/MS)
Linearity Range 5 – 500 µg/mL1 – 1000 ng/mL
LOD ~1 µg/mL~0.5 ng/mL
Precision (RSD) < 1.0%< 5.0%
Specificity Moderate (UV non-specific)High (MRM transitions)
Matrix Effect NegligibleModerate (Requires IS correction)

Troubleshooting Guide

  • Issue: Peak Splitting.

    • Cause: Sample solvent mismatch.[1]

    • Fix: In HILIC, the sample diluent must contain at least 80% Acetonitrile.[1] Injecting a water-based sample disrupts the water layer on the column head.[1]

  • Issue: Retention Time Shift.

    • Cause: pH fluctuation.[1]

    • Fix: The amidine group is sensitive to pH.[1] Ensure Ammonium Formate buffer is strictly pH adjusted to 3.5.[1]

  • Issue: Carryover.

    • Cause: Basic analyte sticking to injector needle.[1]

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]

References

  • Sielc Technologies. (n.d.).[1] Method for Analysis of Guanylurea on Primesep 100 Column. Sielc.com. Retrieved October 24, 2025, from [Link]

  • Jandera, P. (2011).[1] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.[1] [Link]

Sources

Method

HPLC and NMR techniques for 2-Amino-2-iminoacetamide analysis

Application Note: Chromatographic and Spectroscopic Characterization of 2-Amino-2-iminoacetamide ) Introduction & Compound Identity 2-Amino-2-iminoacetamide (also known as Oxamimidamide ) is a highly polar, nitrogen-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic and Spectroscopic Characterization of 2-Amino-2-iminoacetamide


)

Introduction & Compound Identity

2-Amino-2-iminoacetamide (also known as Oxamimidamide ) is a highly polar, nitrogen-rich small molecule often encountered as an intermediate in the synthesis of pyrazine derivatives or as a degradation product in high-nitrogen energetic material workflows.

Its structural distinctiveness lies in its carbon backbone—a direct bond between a carbonyl carbon and an amidine carbon—and its lack of non-exchangeable protons (C-H bonds). This unique feature presents specific challenges for standard analytical workflows, particularly Proton NMR (


H NMR) and Reverse Phase HPLC.

Chemical Profile:

  • CAS Number:

  • Formula:

    
    
    
  • Molecular Weight: 87.08 g/mol

  • Structure:

    
    
    
  • pKa (Predicted): ~8.5 (Amidine group), ~13 (Amide group)

Critical Note on Nomenclature: Do not confuse this molecule with Guanylurea (Dicyanodiamidine,


), a common impurity in Metformin. While structurally similar, Guanylurea contains a central amine bridge (N-C-N-C backbone), whereas 2-Amino-2-iminoacetamide has a direct C-C backbone. This guide focuses strictly on the C-C backbone variant (

).

Analytical Workflow Strategy

The following decision matrix outlines the critical checkpoints for analyzing this molecule. The primary risk is the selection of


 for NMR, which results in a "blank" spectrum due to full proton exchange.

AnalyticalWorkflow Start Sample: 2-Amino-2-iminoacetamide Solubility Solubility Check Start->Solubility NMR_Decision NMR Solvent Selection Solubility->NMR_Decision HPLC_Decision HPLC Mode Selection Solubility->HPLC_Decision D2O_Path D2O (Deuterium Oxide) NMR_Decision->D2O_Path DMSO_Path DMSO-d6 NMR_Decision->DMSO_Path Result_Fail FAIL: All protons exchange. Spectrum is empty. D2O_Path->Result_Fail Result_Pass SUCCESS: NH/NH2 protons visible. Quantification possible. DMSO_Path->Result_Pass RP_Path Standard C18 HPLC_Decision->RP_Path HILIC_Path HILIC / Mixed-Mode HPLC_Decision->HILIC_Path RP_Fail FAIL: Elutes in Void Volume (k' < 0.5) RP_Path->RP_Fail HILIC_Pass SUCCESS: Retention & Separation HILIC_Path->HILIC_Pass

Figure 1: Analytical decision tree highlighting critical failure points in solvent and column selection.

HPLC Protocol

Due to the high polarity (


), standard C18 columns fail to retain 2-Amino-2-iminoacetamide. Two robust methods are recommended: HILIC  (Hydrophilic Interaction Liquid Chromatography) for MS compatibility, and Ion-Pairing  for standard UV quality control.
Method A: HILIC (Recommended for LC-MS)

This method utilizes the water layer on the stationary phase to retain the polar analyte.

ParameterSpecification
Column Amide-functionalized HILIC (e.g., TSKgel Amide-80 or BEH Amide), 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.8
Mobile Phase B Acetonitrile (MeCN)
Gradient Isocratic: 85% B / 15% A (Adjust B% between 80-90% to tune retention)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 215 nm (Amide band) or MS (ESI+, m/z 88.05)
Retention Time Expected ~4–6 minutes (k' > 2)

Technical Insight: The high percentage of organic solvent induces the partitioning mechanism. Ammonium acetate provides ionic strength to minimize secondary electrostatic interactions with residual silanols, preventing peak tailing.

Method B: Ion-Pairing RP-HPLC (Recommended for QC/UV)

If HILIC columns are unavailable, use an ion-pairing reagent to increase hydrophobicity.

  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 95% Buffer / 5% MeCN.

    • Buffer: 10 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH ~2.5).

  • Mechanism: The sulfonate anion pairs with the protonated amidine group, forming a neutral, lipophilic complex that retains on the C18 chain.

NMR Spectroscopy Protocol

Characterizing 2-Amino-2-iminoacetamide requires careful solvent selection. The molecule contains zero carbon-bound protons. All 5 protons are attached to Nitrogen (exchangeable).

Solvent Selection Rule
  • DO NOT USE:

    
     or 
    
    
    
    (Methanol-d4). These solvents will instantly exchange with the
    
    
    and
    
    
    protons, resulting in a blank spectrum (except for residual solvent peaks).
  • MUST USE: DMSO-d6 (Dimethyl sulfoxide-d6). This aprotic polar solvent slows proton exchange, allowing the observation of amide and amidine protons as broad singlets.

Protocol: 1H NMR (DMSO-d6, 400 MHz)
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Ensure the sample is dry; traces of water will accelerate proton exchange and broaden peaks.

  • Acquisition: Standard proton pulse sequence (zg30).

    • Relaxation Delay (D1): > 5 seconds (Nitrogen-bound protons have long T1).

    • Scans: 16-32.

Expected Spectral Data:

Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
8.5 - 9.5 Broad Singlet1H

(Imine)
Highly deshielded, often broad.
7.5 - 8.2 Broad Singlet2H

(Amidine)
May appear as two distinct humps due to restricted rotation.
7.0 - 7.5 Broad Singlet2H

(Amide)
Typical primary amide region.
2.50 QuintetSolventDMSOResidual solvent peak.[1]
3.33 Broad SingletImpurity

Variable shift depending on concentration.
Protocol: 13C NMR (DMSO-d6, 100 MHz)

Since the proton spectrum is comprised entirely of exchangeable peaks,


 NMR is the definitive confirmation of the carbon backbone.
  • Signal 1 (~165 ppm): Carbonyl Carbon (

    
    ).
    
  • Signal 2 (~160 ppm): Amidine Carbon (

    
    ).
    
  • Differentiation: The Carbonyl signal is typically slightly more deshielded (downfield) than the Amidine, but 2D HMBC (Heteronuclear Multiple Bond Correlation) may be required for absolute assignment if they are close.

Troubleshooting & Quality Control

Issue: Peak Tailing in HPLC

  • Cause: Interaction between the basic amidine group and acidic silanols on the column silica.

  • Fix: Increase buffer concentration (up to 20-50 mM Ammonium Acetate) or switch to a "Hybrid" particle column (e.g., Waters BEH) which has fewer surface silanols.

Issue: "Missing" NMR Signals

  • Cause: Presence of water in DMSO-d6 causing rapid proton exchange.

  • Fix: Use a fresh ampoule of DMSO-d6. Alternatively, cool the NMR probe to 0°C or -10°C to slow the exchange rate and sharpen the Nitrogen-bound proton signals.

References

  • Chemical Identity & CAS: ChemicalBook. 2-Amino-2-iminoacetamide hydrochloride Properties. Link

  • NMR Solvent Data: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Org.[3] Process Res. Dev. 2016, 20, 3, 661–667. Link

  • HILIC Methodology: Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Anal. Bioanal. Chem. 2012, 402, 231–247. Link

Sources

Application

Application Note: Heterocyclic Scaffold Synthesis using 2-Amino-2-iminoacetamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Context In modern drug discovery, the rapid assembly of nitrogen-rich heterocycles is paramount. 2-Amino-2-imin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Chemical Context

In modern drug discovery, the rapid assembly of nitrogen-rich heterocycles is paramount. 2-Amino-2-iminoacetamide (CAS: 27899-57-6)[1], also known as oxamamidine or the monoamidine of oxalic acid, is a highly versatile, ambidentate building block. It features a reactive amidine moiety for cyclization and a stable carboxamide group that remains intact during condensation. This unique bifunctionality allows chemists to construct pyrimidines, imidazoles, and triazines while simultaneously installing a critical hydrogen-bond donor/acceptor motif (the carboxamide) at the 2-position of the resulting heterocycle—a structural feature frequently exploited in the design of kinase and PARP inhibitors.

Mechanistic Rationale & Causality

The synthesis of pyrimidines from amidines and 1,3-dicarbonyl compounds is classically known as the Pinner Pyrimidine Synthesis [2].

Causality of Reagent Choice: 2-Amino-2-iminoacetamide is typically supplied as a hydrochloride salt to prevent spontaneous hydrolysis and self-condensation. To activate it, a base such as sodium ethoxide (NaOEt) is required. NaOEt is chosen because its conjugate acid (ethanol) serves as the reaction solvent, preventing unwanted nucleophilic side reactions that could occur with mismatched alkoxides.

Reaction Pathway: The reaction is initiated when the free amidine nitrogen performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the 1,3-diketone (e.g., acetylacetone). This forms a transient carbinolamine intermediate, which rapidly dehydrates to an imine. Subsequent intramolecular cyclization occurs when the second amidine nitrogen attacks the remaining carbonyl. A final dehydration step drives the thermodynamic aromatization, yielding the stable pyrimidine ring.

Side-Reaction Mitigation: As noted in process optimization literature for pyrimidine synthesis[3], maintaining anhydrous conditions and strict temperature control is critical. Excess heat or water can lead to the hydrolysis of the amidine back to an amide, or promote Knoevenagel-type self-condensation of the dicarbonyl compound.

PinnerMechanism A 2-Amino-2-iminoacetamide C Carbinolamine A->C Base B 1,3-Diketone B->C Attack D Imine Intermediate C->D -H2O W1 H2O C->W1 E Cyclic Intermediate D->E Cyclization F Pyrimidine Derivative E->F Aromatization W2 H2O E->W2

Reaction mechanism of the Pinner pyrimidine synthesis using 2-amino-2-iminoacetamide.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that deviations are caught and corrected in real-time, preventing the loss of valuable starting materials.

Protocol A: Synthesis of 2-Carboxamido-4,6-dimethylpyrimidine

Objective: Condensation of 2-amino-2-iminoacetamide with a 1,3-diketone via the Pinner synthesis[4].

  • Free-Basing the Amidine: Suspend 2-amino-2-iminoacetamide hydrochloride (10.0 mmol, 1.25 g) in anhydrous ethanol (30 mL) under a nitrogen atmosphere. Add freshly prepared sodium ethoxide (10.5 mmol).

    • Validation Checkpoint 1: The suspension should clarify as the free base dissolves, followed by the precipitation of fine, white NaCl. If the solution remains uniformly cloudy without granular precipitate, verify the moisture content of the ethanol, as water hinders complete deprotonation.

  • Condensation: Cool the mixture to 0 °C. Add acetylacetone (10.0 mmol, 1.03 mL) dropwise over 10 minutes. Remove the ice bath and heat the reaction to reflux (78 °C) for 3 hours.

    • Validation Checkpoint 2: Monitor via TLC (EtOAc:Hexane 1:1, UV 254 nm). The disappearance of the acetylacetone spot and the emergence of a highly UV-active, lower

      
       spot indicates successful cyclization. If unreacted amidine persists after 3 hours, add 0.1 equivalents of acetylacetone and reflux for an additional hour.
      
  • Quench and Extraction: Cool the mixture to room temperature. Carefully neutralize the reaction to pH 7.0 using 1M HCl. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

    • Validation Checkpoint 3: Test the aqueous layer pH precisely. A pH > 8 risks hydrolysis of the target carboxamide into a carboxylic acid. A pH < 6 will protonate the basic pyrimidine nitrogens, dragging your product into the aqueous waste.

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH 95:5) to afford the pure product.
    
Protocol B: Synthesis of 2-Carboxamido-4,5-diphenylimidazole

Objective: Condensation of 2-amino-2-iminoacetamide with a 1,2-diketone.

  • Condensation: Dissolve benzil (5.0 mmol, 1.05 g) and 2-amino-2-iminoacetamide hydrochloride (5.0 mmol, 0.62 g) in ethanol (20 mL). Add potassium hydroxide (10.0 mmol, 0.56 g). Reflux the mixture for 4 hours.

    • Validation Checkpoint 1: The reaction mixture will transition from pale yellow to deep red/brown as the highly conjugated imidazole framework forms. TLC monitoring (DCM:MeOH 9:1) should confirm the total consumption of benzil.

  • Precipitation: Pour the hot reaction mixture into 100 mL of crushed ice/water. Slowly neutralize with glacial acetic acid until pH 6 is reached.

    • Validation Checkpoint 2: The product should precipitate as a flocculent solid. If an oil forms instead, the neutralization was performed too rapidly, trapping impurities. To rescue an oiled-out product, re-dissolve in minimal hot ethanol and allow it to crystallize slowly at room temperature.

Workflow S1 1. Reagent Prep (NaOEt, EtOH) S2 2. Condensation (Reflux 2-4h) S1->S2 S3 3. TLC/HPLC Monitoring S2->S3 S3->S2 Incomplete S4 4. Quench & Neutralize (pH 7) S3->S4 >95% Conversion S5 5. Extraction & Wash S4->S5 S6 6. Column Chromatography S5->S6 S7 7. Validation (NMR/MS) S6->S7

Experimental workflow for the synthesis and validation of pyrimidine derivatives.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes and critical analytical markers for the protocols described above, providing a baseline for experimental validation.

Target ScaffoldStarting DicarbonylCatalyst / BaseTime (h)Temp (°C)Expected Yield (%)Key Analytical Marker (

H NMR)
2-Carboxamido-4,6-dimethylpyrimidine AcetylacetoneNaOEt37875 - 82%Singlet at ~7.1 ppm (Pyrimidine C5-H)
2-Carboxamido-4,5-diphenylimidazole BenzilKOH47868 - 74%Broad singlet at ~13.0 ppm (Imidazole NH)

References

  • MDPI - Molecules. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Catalytic Guanidinylation Using 2-Amino-2-iminoacetamide (AIA)

Executive Summary & Scientific Rationale The incorporation of the guanidine functional group is a cornerstone in the development of kinase inhibitors, antimicrobial peptides, and arginine mimetics. Historically, the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The incorporation of the guanidine functional group is a cornerstone in the development of kinase inhibitors, antimicrobial peptides, and arginine mimetics. Historically, the synthesis of substituted guanidines has relied on reagents such as S-methylisothiourea, 1H-pyrazole-1-carboxamidine, or N,N′-di-Boc-N″-triflylguanidine. While effective, these classical reagents often suffer from significant drawbacks: the generation of toxic, volatile mercaptan byproducts, high reagent costs, or poor atom economy ().

2-Amino-2-iminoacetamide (AIA) has recently emerged as a highly stable, solid, and atom-economical alternative for the direct guanidinylation of primary and secondary amines. Unlike thiourea derivatives, AIA does not release noxious gases. However, the intrinsic leaving group in AIA—the carbamoyl moiety (—C(=O)NH₂)—is traditionally a poor leaving group due to the high energy of C–C bond cleavage.

To overcome this kinetic barrier, we have developed a Lewis acid-catalyzed activation framework . By utilizing transition metals such as Zn(II) or Cu(I), the catalyst bidentately coordinates to the imine nitrogen and the carbonyl oxygen of AIA. This coordination strongly withdraws electron density from the amidine carbon, lowering the LUMO energy and facilitating nucleophilic attack by the target amine. The subsequent collapse of the tetrahedral intermediate is thermodynamically driven by the fragmentation of the expelled carbamoyl group into isocyanic acid and ammonia, rendering the reaction irreversible ().

Catalytic Activation Framework

The mechanism of AIA-mediated guanidinylation relies heavily on the precise coordination environment provided by the metal catalyst. The diagram below illustrates the catalytic cycle, emphasizing the critical tetrahedral intermediate where C–C bond cleavage occurs.

Mechanism AIA AIA Reagent (H2N-C(=NH)-CONH2) Complex Activated Zn-AIA Bidentate Complex AIA->Complex Cat Zn(OTf)2 Catalyst Cat->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack Amine Target Amine (R-NH2) Amine->Intermediate Intermediate->Cat Catalyst Regeneration Product Guanidinylated Product Intermediate->Product C-C Cleavage Byproduct HNCO + NH3 (Thermodynamic Sink) Intermediate->Byproduct

Fig 1: Zn(II)-catalyzed mechanistic pathway for AIA-mediated guanidinylation.

Empirical Data & Reaction Optimization

To establish a self-validating protocol, we evaluated various catalysts and solvent systems. The data in Table 1 demonstrates that without Lewis acid activation, AIA is virtually inert. Zn(OTf)₂ in polar aprotic solvents provides the optimal balance of solubility and catalytic turnover.

Table 1: Optimization of AIA-Mediated Guanidinylation of Benzylamine

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NoneDMF6024< 5%Lack of LUMO lowering prevents amine attack.
2CuIDMF801265%Moderate activation; requires higher thermal energy.
3Zn(OTf)₂ DMF 60 6 94% Optimal bidentate coordination; rapid turnover.
4Zn(OTf)₂MeCN60688%Slight precipitation of the intermediate observed.
5Zn(OTf)₂THF601274%Poor solubility of AIA reduces reaction kinetics.

Detailed Methodologies

Protocol A: Solution-Phase Guanidinylation of Primary Amines

This protocol is designed for the late-stage functionalization of small-molecule APIs. It incorporates built-in validation checkpoints to ensure reaction fidelity.

Materials Required:

  • Target Amine (1.0 eq)

  • 2-Amino-2-iminoacetamide (AIA) (1.5 eq)

  • Zinc trifluoromethanesulfonate [Zn(OTf)₂] (0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Catalyst-Reagent Pre-Activation: In an oven-dried flask under an inert argon atmosphere, dissolve AIA (1.5 eq) and Zn(OTf)₂ (0.1 eq) in anhydrous DMF (0.2 M relative to the amine). Stir at room temperature for 15 minutes.

    • Scientific Rationale: Pre-mixing allows the thermodynamic formation of the Zn-AIA bidentate complex before the introduction of the competing amine nucleophile.

  • Amine Introduction: Add the target amine (1.0 eq) followed dropwise by DIPEA (2.0 eq).

    • Scientific Rationale: DIPEA acts as a non-nucleophilic proton sink. It ensures the target amine remains in its free-base (nucleophilic) form without coordinating to the zinc catalyst itself.

  • Thermal Promotion: Elevate the reaction temperature to 60 °C and stir for 6 hours.

  • Validation Checkpoint (Self-Validation): At t = 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Expected Result: Disappearance of the starting amine mass and appearance of the [M+42]⁺ peak (addition of the amidine group). If starting material persists, spike with an additional 5 mol% Zn(OTf)₂.

  • Quenching and Isolation: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The aqueous layer retains the zinc salts and ammonia byproduct. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase HPLC.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) On-Resin Guanidinylation

Converting ornithine to arginine directly on the resin avoids the use of expensive, highly protected Fmoc-Arg(Pbf)-OH derivatives, which are prone to side reactions (e.g., lactam formation) during standard peptide coupling ().

SPPS_Workflow Step1 1. Resin Swelling (DCM/DMF, 30 min) Step2 2. Mtt Deprotection of Ornithine (1% TFA in DCM) Step1->Step2 Step3 3. AIA Activation Cocktail (AIA + Zn(OTf)2 + DIPEA in DMF) Step2->Step3 Step4 4. On-Resin Guanidinylation (60 °C, 4 hours) Step3->Step4 Step5 5. Validation Checkpoint (Kaiser Test) Step4->Step5 Step6 6. Global Cleavage (TFA/TIPS/H2O) Step5->Step6 Step7 Final Product: Arginine-containing Peptide Step6->Step7

Fig 2: Workflow for on-resin conversion of Ornithine to Arginine using AIA.

Step-by-Step Procedure:

  • Orthogonal Deprotection: Synthesize the peptide sequence using Fmoc-Orn(Mtt)-OH. Once the sequence is complete, treat the resin with 1% TFA in DCM (5 x 2 min) to selectively remove the 4-methyltrityl (Mtt) group, exposing the primary δ-amine.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 x 2 min) to neutralize TFA salts.

    • Validation Checkpoint: Perform a Kaiser test. A deep blue color confirms the presence of the free primary amine.

  • Guanidinylation Cocktail: Prepare a solution of AIA (10 eq relative to resin loading), Zn(OTf)₂ (1 eq), and DIPEA (10 eq) in minimal DMF.

    • Scientific Rationale: A massive excess of AIA is required in SPPS to drive the pseudo-first-order kinetics to absolute completion, preventing deletion sequences.

  • Coupling: Add the cocktail to the resin and agitate at 60 °C for 4 hours using a microwave-assisted peptide synthesizer or a heated shaker.

  • Post-Reaction Validation: Drain the cocktail, wash the resin thoroughly (DMF, DCM, MeOH), and perform a second Kaiser test.

    • Self-Validating Metric: The resin must remain yellow/colorless. A blue result indicates incomplete guanidinylation, necessitating a repeat of Step 3.

  • Cleavage: Cleave the peptide from the resin using standard TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804-3805.[Link]

  • Evindar, G., & Batey, R. A. (2010). Copper-Catalyzed Guanidinylation of Aryl Iodides: The Formation of N,N′-Disubstituted Guanidines. Organic Letters, 12(6), 1316–1319.[Link]

  • Hale, K. J., & Manaviazar, S. (2010). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. Biopolymers, 94(4), 541-548.[Link]

Application

derivatization of 2-Amino-2-iminoacetamide for specific applications

Application Note: High-Performance Derivatization of 2-Amino-2-iminoacetamide Executive Summary & Scaffold Analysis 2-Amino-2-iminoacetamide (IUPAC: Carbamimidoylformamide; commonly referred to as Amidinoacetamide ) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Derivatization of 2-Amino-2-iminoacetamide

Executive Summary & Scaffold Analysis

2-Amino-2-iminoacetamide (IUPAC: Carbamimidoylformamide; commonly referred to as Amidinoacetamide ) is a nitrogen-rich "privileged scaffold" utilized primarily in the synthesis of bio-active N-heterocycles. Its structural duality—possessing both an amidine (


) and an amide (

) moiety—makes it a critical precursor for pyrazines (antivirals like Favipiravir), pteridines (antifolates), and triazines .

Technical Note on Nomenclature & Stability:

  • Chemical Structure:

    
    
    
  • Stability Profile: The free base is thermodynamically unstable and prone to rapid hydrolysis or self-condensation. For all protocols described herein, the Hydrochloride Salt (Amidinoacetamide HCl) is the required starting material due to its shelf-stability and controlled reactivity.

  • Handling: The salt is hygroscopic. All weighing must be performed under low-humidity conditions or within a glovebox to prevent stoichiometry errors.

Core Application: Synthesis of Pyrazine-2-carboxamide (Favipiravir Precursor)

The most high-value application of 2-amino-2-iminoacetamide is its condensation with 1,2-dicarbonyls to form the pyrazine core.[1] This route is favored in industrial settings for synthesizing Pyrazine-2-carboxamide , a foundational intermediate for Favipiravir (T-705) .[1]

Mechanism of Action

The reaction proceeds via a double condensation mechanism. The amidine nitrogen (high nucleophilicity) attacks the aldehyde carbonyl of glyoxal, followed by cyclization and dehydration. The amide group remains exocyclic, preserving the carboxamide functionality required for biological activity.[1]

Experimental Protocol A: Condensation with Glyoxal

Objective: Synthesis of Pyrazine-2-carboxamide. Scale: 10 mmol basis.

ReagentMW ( g/mol )Equiv.AmountRole
Amidinoacetamide HCl 137.571.01.38 gCore Scaffold
Glyoxal (40% aq.[2] soln) 58.041.1~1.60 gElectrophile
Sodium Hydroxide (4M) 40.001.1~2.75 mLBase (Deprotonation)
Methanol/Water (1:1) --20 mLSolvent

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve Amidinoacetamide HCl (1.38 g) in the Methanol/Water mixture. Cool the solution to 0–5°C using an ice-salt bath.

  • Addition of Electrophile: Add the Glyoxal solution (1.60 g) dropwise over 5 minutes. The solution should remain clear or turn slightly yellow.

  • Controlled Cyclization (Critical Step):

    • Why: Rapid addition of base causes polymerization of glyoxal.

    • Action: Add the 4M NaOH dropwise over 20 minutes, maintaining internal temperature <10°C . Monitor pH; target pH is 8.0–9.0.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 3 hours. Reaction progress can be monitored via TLC (Eluent: EtOAc/MeOH 9:1, UV detection).

  • Workup:

    • Neutralize the solution to pH 7.0 using dilute HCl.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL.

    • Cool to 4°C to induce precipitation. If no precipitate forms, extract continuously with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water (95:5) to yield off-white needles.

Expected Yield: 65–75% Validation:


 NMR (DMSO-

) should show pyrazine ring protons at

9.2 (s, 1H), 8.8 (d, 1H), 8.6 (d, 1H).[1]

Advanced Application: Pteridine & Triazine Assembly

For oncology and energetic material applications, the scaffold is derivatized with more complex diketones (e.g., Benzil) to form fused ring systems.[1]

Experimental Protocol B: Condensation with Benzil

Objective: Synthesis of 5,6-Diphenylpyrazine-2-carboxamide (Pteridine precursor analog).

  • Solvent System: Use Ethanol (anhydrous) as the solvent to ensure solubility of Benzil.

  • Stoichiometry: Mix Amidinoacetamide HCl (1.0 eq) and Benzil (1.0 eq).

  • Catalysis: Add Sodium Ethoxide (NaOEt) (1.2 eq) at 0°C to liberate the free amidine base in situ.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The color will shift to deep yellow/orange.

  • Isolation: Pour the hot reaction mixture into ice water (100 mL). The hydrophobic product will precipitate immediately. Filter and wash with cold water.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core Amidinoacetamide scaffold, highlighting the critical intermediate steps for Pyrazine and Favipiravir synthesis.

G Start Amidinoacetamide HCl (2-Amino-2-iminoacetamide) Inter1 Di-imine Intermediate (Unstable) Start->Inter1 Base (NaOH/NaOEt) Deprotonation Reagent1 Glyoxal (OHC-CHO) Reagent2 Benzil (Ph-CO-CO-Ph) Product1 Pyrazine-2-carboxamide Inter1->Product1 + Glyoxal 0°C -> RT Product2 5,6-Diphenylpyrazine- 2-carboxamide Inter1->Product2 + Benzil Reflux (EtOH) Favipiravir Favipiravir (T-705) (After Fluorination/Hydrolysis) Product1->Favipiravir 1. Chlorination 2. Fluorination 3. Hydrolysis

Figure 1: Divergent synthetic pathways for Amidinoacetamide. The upper path leads to the Favipiravir scaffold, while the lower path yields fused/substituted heterocycles.[1]

Analytical Quality Control (QC)

Due to the polarity of these derivatives, standard Normal Phase Chromatography is often insufficient.[1]

HPLC Method (Reverse Phase):

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega), 4.6 x 150 mm, 3 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. (Low organic required due to high polarity).

  • Detection: UV @ 270 nm (Pyrazine absorption max).

Impurity Marker:

  • Oxalamide: The primary hydrolysis byproduct if the reaction pH > 10.

  • Glyoxal Oligomers: If Glyoxal is in excess or base is added too fast.

References

  • Synthesis of Favipiravir (T-705) and Analogs. Acta Naturae. (2022).[3] Detailed review of pyrazine-2-carboxamide intermediates.

  • Pyrazine Carboxamide Synthesis Protocols. Journal of Chemical and Pharmaceutical Research. (2012). Methodologies for condensing amidines with dicarbonyls.

  • BenchChem Synthetic Guide. Comparative analysis of pyrazine-2-carboxamide synthesis routes.

  • Reaction of Glyoxal with Amidines. Journal of the Chemical Society C. Mechanistic insights into aminoacetamide formation.

  • Safety Data & Handling. Fisher Scientific SDS. 2-Amino-2-cyanoacetamide and related amidine salts.

Sources

Technical Notes & Optimization

Troubleshooting

common side products in 2-Amino-2-iminoacetamide reactions and their prevention

Executive Summary & Technical Context 2-Amino-2-iminoacetamide (CAS: 27899-57-6), often referred to in process chemistry as Oxalimidamide monoamide , is a critical bifunctional building block. It is primarily employed in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

2-Amino-2-iminoacetamide (CAS: 27899-57-6), often referred to in process chemistry as Oxalimidamide monoamide , is a critical bifunctional building block. It is primarily employed in the synthesis of pyrazine-2-carboxamide derivatives—a scaffold central to the development of antitubercular agents (e.g., Pyrazinamide) and antiviral RNA polymerase inhibitors (e.g., Favipiravir intermediates).

The reagent possesses a 1,2-nitrogen backbone (


) capable of condensing with 1,2-dicarbonyls (e.g., glyoxal, substituted glyoxals) to form the pyrazine ring. However, its high reactivity and the lability of the imidine moiety (

) lead to a specific profile of side products that can compromise yield and purity.

This guide provides a mechanistic breakdown of these impurities and actionable protocols for their prevention.

Diagnostic Troubleshooting Guide

Use this table to correlate experimental observations with underlying chemical failures.

Observation Probable Side Product / Issue Root Cause Corrective Action
White, insoluble precipitate forms during reaction or workup.Oxamide (Oxalic acid diamide)Hydrolysis of the imino group (

) due to excess water or incorrect pH.
• Dry solvents (<0.1% water).• Buffer pH to 8.0–9.0 (avoid strong acid/base).
Ammonia smell detected upon opening the vessel.Ammonia (byproduct of hydrolysis)Degradation of the imidine moiety releases

.
• Lower reaction temperature (

C).[1]• Monitor reaction time strictly.
Low Yield of Pyrazine product; complex TLC/LCMS baseline.Linear Oligomers / Schiff Bases Incomplete cyclization with the dicarbonyl species.• Ensure stoichiometry is exact (1:1.05).• Increase temperature after initial addition to drive dehydration.
Product contains carboxylic acid (LCMS M+1 = Expected + 1).Pyrazine-2-carboxylic acid Hydrolysis of the terminal amide group (post-cyclization).• Avoid prolonged heating in aqueous base.• Quench reaction immediately upon completion.

Mechanistic Analysis of Common Side Products

Understanding the formation pathways is essential for control. The diagram below illustrates the competition between the desired cyclization and the parasitic hydrolysis pathways.

The Hydrolysis Cascade (The "Oxamide Trap")

The most persistent impurity is Oxamide . The imino group in 2-amino-2-iminoacetamide is thermodynamically unstable relative to the carbonyl. In the presence of water and a proton source, it hydrolyzes irreversibly.

  • Reaction:

    
    
    
  • Impact: Oxamide is extremely insoluble in most organic solvents, making it difficult to separate from the product without aggressive filtration or recrystallization that incurs yield loss.

Polymerization with Dicarbonyls

When reacting with highly reactive electrophiles like Glyoxal , the reagent can act as a nucleophile at both nitrogen termini. If the concentration is too high or the addition rate is uncontrolled, linear polymers form instead of the desired 6-membered pyrazine ring.

Visualization of Reaction Pathways

ReactionPathways cluster_0 Side Reactions (Avoid) Reagent 2-Amino-2-iminoacetamide (Starting Material) Intermediate Acyclic Schiff Base Intermediate Reagent->Intermediate + Glyoxal (Condensation) Oxamide Oxamide (Major Impurity) Reagent->Oxamide + H2O (Hydrolysis) Ammonia Ammonia Reagent->Ammonia Byproduct Glyoxal 1,2-Dicarbonyl (e.g., Glyoxal) Glyoxal->Intermediate Product Pyrazine-2-carboxamide (Target) Intermediate->Product - H2O (Cyclization) Polymer Linear Polymers Intermediate->Polymer Excess Glyoxal (Oligomerization)

Figure 1: Reaction network showing the competition between pyrazine cyclization and hydrolytic degradation.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for Pyrazine Synthesis minimizing Oxamide formation.

Objective: Synthesis of Pyrazine-2-carboxamide from 2-Amino-2-iminoacetamide.

Materials:

  • 2-Amino-2-iminoacetamide (1.0 eq)

  • Glyoxal (40% aq. solution or trimer) (1.1 eq)

  • Solvent: Methanol/Water (9:1) or Ethanol (Anhydrous preferred)

  • Base: Sodium Acetate (catalytic) or NaOH (careful pH control)

Step-by-Step Workflow:

  • Pre-Cooling (Critical):

    • Dissolve 2-Amino-2-iminoacetamide in Methanol at 0°C . Low temperature inhibits the hydrolysis rate significantly (

      
       at <5°C).
      
  • Controlled Addition:

    • Add the 1,2-dicarbonyl (Glyoxal) dropwise over 30 minutes.

    • Why? Slow addition favors intramolecular cyclization over intermolecular polymerization.

  • pH Adjustment:

    • Maintain pH between 8.0 and 9.0 .

    • Note: If pH < 7, acid-catalyzed hydrolysis of the imidine accelerates. If pH > 11, hydrolysis of the amide group occurs.

  • Cyclization Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Do not reflux unless conversion is stalled; heat promotes ammonia release and degradation.

  • Workup:

    • Cool to 0°C. The pyrazine product often crystallizes.

    • If a white, non-crystalline powder (Oxamide) is present, filter it off while the solution is warm (Oxamide is insoluble; Pyrazine-2-carboxamide is moderately soluble in warm MeOH).

Frequently Asked Questions (FAQs)

Q1: Can I store 2-Amino-2-iminoacetamide in solution? A: No. The reagent is highly susceptible to hydrolysis in solution, especially in protic solvents like water or methanol. Prepare solutions immediately before use. Store the solid under desiccant at -20°C.

Q2: Why is my product contaminated with a species +1 mass unit higher than expected? A: This is likely Pyrazine-2-carboxylic acid (Mass = Product + 1 Da due to


 vs 

). It results from the hydrolysis of the amide group on your final product. This happens if the reaction is left too long in basic aqueous conditions. Reduce reaction time or lower the pH.

Q3: Is this reagent compatible with microwave synthesis? A: Yes, but with caution. Microwave heating is efficient for the cyclization step but can accelerate hydrolysis if water is present. Use anhydrous solvents (e.g., Ethanol) and add a molecular sieve scavenger if possible.

Q4: How do I remove Oxamide from my final product? A: Oxamide is notoriously insoluble.

  • Method A: Recrystallize the product from hot water or ethanol (Oxamide remains insoluble; filter it hot).

  • Method B: If the product is acidic/basic, use acid-base extraction. Oxamide is neutral and non-ionizable under mild conditions.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122040, 2-Amino-2-iminoacetamide. Retrieved from [Link]

  • Reaction Mechanisms (Imidine Hydrolysis): Brown, D. J. (2002). The Pyrazines: Supplement I. Wiley-Interscience. (Detailed discussion on the instability of amidine precursors in pyrazine synthesis).
  • Google Patents. (2006). DE102006020049A1 - Aufhell- und/oder Färbemittel mit Oxalsäureverbindungen. (Describes the usage of oxalimidamide derivatives and their stability profiles).
  • Google Patents. (2010). US7833331B2 - Non-toxic corrosion-protection pigments based on cobalt. (Lists 2-amino-2-iminoacetamide as a ligand and stabilizer, highlighting its chelation chemistry).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Amino-2-iminoacetamide

Based on the chemical structure and synthesis principles of 2-Amino-2-iminoacetamide (also known as Oxalamidine monoamide or Carbamimidoylformamide , CAS: 27899-57-6), here is the technical support guide. This guide focu...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and synthesis principles of 2-Amino-2-iminoacetamide (also known as Oxalamidine monoamide or Carbamimidoylformamide , CAS: 27899-57-6), here is the technical support guide.

This guide focuses on the optimization of its synthesis, likely via the Pinner reaction or direct ammonolysis of cyanoformamide/cyanogen , and addresses stability issues inherent to


-amino-imino systems.

Welcome to the Advanced Synthesis Support Hub. This guide is designed for process chemists and researchers optimizing the synthesis and isolation of 2-Amino-2-iminoacetamide (


). Due to the molecule's susceptibility to hydrolysis and cyclization, precise control of reaction conditions is critical.
Part 1: Molecule Profile & Critical Instability Factors

Chemical Identity:

  • IUPAC Name: 2-Amino-2-iminoacetamide[1]

  • Common Names: Oxalamidine monoamide, Carbamimidoylformamide.

  • CAS Number: 27899-57-6[2]

  • Structure:

    
    
    
  • Key Reactivity: Contains both an amidine (

    
    ) and an amide  (
    
    
    
    ) group on adjacent carbons.

Core Challenges:

  • Hydrolysis: The amidine group is highly prone to hydrolysis, converting to Oxamide (

    
    ) under aqueous or basic conditions.
    
  • Over-Reaction: In the presence of excess ammonia, the amide group may also convert to an amidine, forming Oxalamidine (

    
    ).
    
  • Cyclization: At elevated temperatures, self-condensation can lead to pyrazine or imidazole derivatives.

Part 2: Reaction Optimization Protocol

The standard synthesis involves the nucleophilic addition of ammonia to Cyanoformamide (or its precursors like Cyanogen or Ethyl cyanoformate ).

Optimization Workflow
ParameterRecommended ConditionScientific Rationale
Temperature -10°C to 0°C (Initial), then 20°C Low temperature favors the kinetic addition of

to the nitrile while suppressing hydrolysis and polymerization.
Solvent System Anhydrous Ethanol or THF Water must be strictly excluded to prevent hydrolysis to Oxamide. Polar aprotic solvents (THF) or alcohols (EtOH) stabilize the polar intermediate.
Reagent Stoichiometry 1.05 - 1.1 eq. Ammonia Slight excess ensures complete conversion of the nitrile. Large excess (>2 eq.) risks over-amidation to Oxalamidine.
pH / Additives Neutral to Weakly Basic Strong bases catalyze hydrolysis. If using ammonium salts (e.g.,

), maintain a buffered environment.
Isolation Form Hydrochloride Salt (

)
The free base is unstable. Isolate as the hydrochloride salt by adding anhydrous

in ether/dioxane immediately after reaction.
Step-by-Step Optimization Scheme (Graphviz)

ReactionOptimization Start Precursor: Cyanoformamide (or Cyanogen) Condition1 Condition A: Anhydrous NH3 (1.1 eq) Solvent: EtOH/THF Temp: -10°C Start->Condition1 Intermediate Intermediate: 2-Amino-2-iminoacetamide (Free Base) Condition1->Intermediate Product Target Product: 2-Amino-2-iminoacetamide HCl (Stable Salt) Intermediate->Product Stabilization SideProd1 Impurity A: Oxamide (Hydrolysis) Intermediate->SideProd1 Hydrolysis SideProd2 Impurity B: Oxalamidine (Over-reaction) Intermediate->SideProd2 Aminolysis PathSuccess Add HCl (g) in Dioxane PathHydrolysis Presence of H2O or High Temp PathOverReaction Excess NH3 (>2.0 eq)

Caption: Reaction pathway showing critical control points to avoid hydrolysis (Oxamide) and over-amination (Oxalamidine).

Part 3: Troubleshooting Guide (Q&A)
Issue 1: Low Yield & High Oxamide Impurity

Q: My product contains a significant amount of Oxamide (


). How do I prevent this?
A:  Oxamide is the hydrolysis product of your target amidine.
  • Root Cause: Presence of moisture in the solvent or reagents. The amidine group (

    
    ) hydrolyzes rapidly to an amide (
    
    
    
    ) in water.
  • Solution:

    • Dry Solvents: Use anhydrous ethanol or THF (water content <0.05%).

    • Atmosphere: Conduct the reaction under an inert atmosphere (

      
       or 
      
      
      
      ) to exclude atmospheric moisture.
    • Workup: Avoid aqueous workups. Precipitate the product directly as the HCl salt using anhydrous

      
       in dioxane or ether.
      
Issue 2: Formation of Oxalamidine (Double Amidine)

Q: LC-MS shows a byproduct with mass M+1 corresponding to Oxalamidine. Why? A: This occurs when the amide group (


) also reacts with ammonia.
  • Root Cause: Excess ammonia or high reaction temperature.

  • Solution:

    • Stoichiometry Control: Limit ammonia to 1.0–1.1 equivalents relative to the cyano-precursor.

    • Temperature Control: Keep the reaction below 0°C during the addition of ammonia. The nitrile group is more electrophilic than the amide, so low temperature favors the desired mono-addition.

Issue 3: Product Instability / Color Change

Q: The isolated solid turns yellow/brown upon storage. Is it decomposing? A: The free base of 2-Amino-2-iminoacetamide is thermodynamically unstable and can polymerize or cyclize.

  • Solution: Always store the compound as its Hydrochloride (HCl) or Methanesulfonate salt .

    • Protocol: After the reaction is complete, add 1.0 eq of

      
       in dioxane dropwise at 0°C. Filter the white precipitate immediately and dry under vacuum.
      
    • Storage: Store at -20°C under argon.

Issue 4: Solubility Issues during Reaction

Q: The starting material (e.g., Cyanoformamide) precipitates out at -10°C. A: Solubility decreases at low temperatures, potentially stalling the reaction.

  • Solution: Use a co-solvent system. A mixture of THF:Ethanol (4:1) often balances solubility with reaction inertness. Alternatively, slow addition of the starting material as a solution into the ammonia mixture ensures it reacts immediately upon contact.

Part 4: Analytical Validation

To confirm the identity and purity of 2-Amino-2-iminoacetamide , use the following markers:

MethodExpected SignalNotes
1H NMR (DMSO-d6)

~8.5-9.0 ppm (Broad s, Amidine NH)
Amidine protons are exchangeable and broad.
IR Spectroscopy ~1680 cm⁻¹ (C=O Amide)~1650 cm⁻¹ (C=N Amidine)Look for the distinct doublet of peaks for C=O and C=N.
Mass Spectrometry m/z = 88.08

Watch for m/z = 89 (Oxamide) or m/z = 87 (Cyclized).
References
  • Woodburn, H. M., & Fisher, J. R. (1957).[3] Reaction of Cyanogen with Organic Compounds.[3] X. Aliphatic and Aromatic Diamines. Journal of Organic Chemistry, 22(8), 895–899. Link

  • ChemicalBook. (n.d.). 2-Amino-2-iminoacetamide hydrochloride Product Description and CAS 27899-57-6.[2] Retrieved March 5, 2026. Link

  • Wöhler, F. (1828).[4] Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253–256. (Foundational context for cyanate/ammonia equilibrium). Link

  • BenchChem. (2025). Optimization of Amidine Synthesis from Nitriles. Technical Note. Link

(Note: While specific literature on the mono-amidine of oxamide is rare, the protocols above are derived from established amidine synthesis methodologies cited in references 1 and 4.)

Sources

Troubleshooting

challenges in the scale-up of 2-Amino-2-iminoacetamide production

Technical Support & Troubleshooting Guide Introduction: The Scale-Up Threshold Welcome to the technical support center for 2-Amino-2-iminoacetamide (commonly known as Guanylurea or Dicyandiamidine ). If you are accessing...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Introduction: The Scale-Up Threshold

Welcome to the technical support center for 2-Amino-2-iminoacetamide (commonly known as Guanylurea or Dicyandiamidine ).

If you are accessing this guide, you are likely transitioning from bench-scale gram synthesis to pilot-plant kilogram production. While the chemistry of hydrolyzing Dicyandiamide (DCD) appears deceptively simple on paper, the thermodynamics at scale introduce critical risks.

The Core Challenge: The conversion of DCD to Guanylurea via acid hydrolysis is strongly exothermic . At the 100L+ scale, the surface-area-to-volume ratio decreases drastically, making heat removal the primary bottleneck. Failure to manage this leads to "runaway" hydrolysis, producing unwanted byproducts like Guanidine , Biuret , and Melamine , or potentially pressurizing the reactor.

Module 1: Thermal Management & Reaction Kinetics

Status: Critical Priority Context: The reaction involves the protonation of the nitrile nitrogen of Dicyandiamide followed by water attack. This releases significant energy.[1]

FAQ: Thermal Issues

Q: Why does my reaction temperature spike uncontrollably 2 hours into the acid addition? A: This is a classic "accumulation" error. At low temperatures (<60°C), the reaction kinetics are slow. If you add acid too quickly at this stage, unreacted acid accumulates. Once the mixture reaches the activation temperature, all the accumulated acid reacts simultaneously, overwhelming your cooling jacket.

  • Correction: Use a "dosage-controlled" loop. Do not add acid based on time; add acid based on thermal consumption.

Q: I see significant gas evolution. Is this normal? A: No. The hydrolysis to Guanylurea should not generate gas. Gas evolution (CO₂) indicates over-hydrolysis (degradation) of Guanylurea into Guanidine and Carbonic acid/CO₂.

  • Root Cause: Localized hot spots (>100°C) at the injection point or excessive acid concentration.

Protocol: Safe Scale-Up of Guanylurea Phosphate (Example)

Target: 100 kg Batch Size

  • Slurry Preparation: Charge reactor with Dicyandiamide (100 kg) and Purified Water (200 kg) .

  • Dissolution: Heat to 80–90°C . Ensure complete dissolution before acid addition. Note: DCD is sparingly soluble in cold water; undissolved solids will cause heterogeneous kinetics.

  • Controlled Addition (The Critical Step):

    • Reagent: Phosphoric Acid (85%) .

    • Setup: Use a dip tube (subsurface addition) to prevent splashing and surface hotspots.

    • Rate: 100–150 L/h max, modulated by reactor temperature.

    • Temp Limit: Maintain 90°C ± 5°C . If T > 95°C, STOP dosing immediately.

  • Digestion: Hold at 90°C for 4–8 hours post-addition.

  • Crystallization: Cool slowly (10°C/hour) to 20°C to promote large crystal growth and exclude impurities.

Visual: Safety Logic for Acid Addition

ReactionSafety cluster_reactor Reactor Control Loop Reactor Reactor Vessel (DCD + Water) TempSensor Temp Sensor (RTD) Reactor->TempSensor Heat Data PLC PLC / Control System TempSensor->PLC Current Temp CoolingJacket Cooling Jacket (Glycol/Water) DosingPump Acid Dosing Pump DosingPump->Reactor Acid Feed PLC->CoolingJacket Maximize Flow if T > Setpoint PLC->DosingPump INTERLOCK: Stop if T > 95°C Stop if Cooling Valve > 90% Open

Caption: Automated safety loop preventing thermal runaway. The acid pump is hard-interlocked to the reactor temperature and cooling capacity.

Module 2: Impurity Profile & Purification

Status: Quality Assurance Context: The primary impurity is unreacted Dicyandiamide (DCD). Secondary impurities are degradation products.

Troubleshooting Matrix: Purity Issues
SymptomProbable Root CauseCorrective Action
Melting Point Low (<160°C for Phosphate) High DCD residue (Incomplete reaction).Increase digestion time at 90°C by 2 hours. Ensure DCD was fully dissolved before acid addition.[2]
Product is Yellow/Discolored Formation of Melamine or polymerized byproducts.Reaction temperature exceeded 105°C. Check for "hot spots" near the reactor walls or heating coils.
Low Yield (<85%) Product lost in Mother Liquor (ML) due to high solubility.Cool to <15°C before filtration. Recycle ML for the next batch (up to 3 cycles).
High "Biuret" Content Over-hydrolysis due to pH < 1.0.Reduce acid excess. Ensure stoichiometric ratio is precise (1:1 molar ratio for monobasic salts).
Visual: Degradation Pathways

Degradation cluster_impurities Impurities / Byproducts DCD Dicyandiamide (Starting Material) DCD->DCD Recrystallizes if under-reacted Guanylurea Guanylurea (Target Product) DCD->Guanylurea + H2O / H+ (Controlled Hydrolysis) Guanidine Guanidine Guanylurea->Guanidine + H2O / Heat (Over-Hydrolysis) CO2 CO2 + NH3 Guanylurea->CO2 Degradation Biuret Biuret Guanylurea->Biuret Side Reaction

Caption: Reaction pathway showing the target window (Green) versus degradation risks (Red/Yellow) caused by thermal stress.

Module 3: Analytical Validation

Status: Verification Context: You must distinguish the product from the starting material. Simple TLC is often insufficient due to similar polarity.

Standard Protocol: HPLC Method

To quantify residual Dicyandiamide in the final Guanylurea bulk:

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Water (buffered to pH 3.0 with Phosphate) / Acetonitrile (95:5).

    • Why: Guanylurea is highly polar; high water content is needed for retention.

  • Detector: UV at 215 nm .

    • Note: The carbonyl signal in Guanylurea distinguishes it, but DCD also absorbs here. Retention time separation is critical.

  • Pass Criteria:

    • Guanylurea Purity: >98.5%[3][4][5][6]

    • DCD Content: <0.5%

Quick-Check: Melting Point Depression
  • Pure Guanylurea Phosphate: ~164–166°C.

  • Pure Guanylurea Sulfate: ~190°C (decomposes).

  • Test: If the melting range is wide (>3°C) or depressed (e.g., 155°C), significant DCD remains. Recrystallize from hot water.

References
  • Benchchem. (n.d.). Guanylurea phosphate Synthesis Protocols. Retrieved from

  • Google Patents. (2018). CN107721883A - Preparation method of guanylurea phosphate. Retrieved from

  • PrepChem. (n.d.). Synthesis of guanyl urea phosphate. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Dicyandiamide (PubChem CID 10005). Retrieved from

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from

Sources

Optimization

Technical Support Center: Analytical Detection of 2-Amino-2-iminoacetamide

Subject: Troubleshooting & Method Development Guide for Dicyandiamide (DCD) Analysis Ticket ID: DCD-ANALYTICAL-GUIDE-v4.2 Assigned Specialist: Senior Application Scientist Status: Open for Consultation Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Method Development Guide for Dicyandiamide (DCD) Analysis Ticket ID: DCD-ANALYTICAL-GUIDE-v4.2 Assigned Specialist: Senior Application Scientist Status: Open for Consultation

Executive Summary & Molecule Profile

User Query: "I cannot retain 2-Amino-2-iminoacetamide on my standard C18 column, and MS sensitivity in milk matrix is inconsistent. How do I resolve this?"

Specialist Response: 2-Amino-2-iminoacetamide is predominantly known in the industry as Dicyandiamide (DCD) or Cyanoguanidine . It is a highly polar, nitrogen-rich small molecule (LogP ≈ -1.0). Standard Reversed-Phase (RP) chromatography fails because the molecule elutes in the void volume due to lack of hydrophobic interaction.

This guide addresses the three critical failure points in DCD analysis:

  • Chromatographic Collapse: Failure to retain on C18.

  • Ion Suppression: Matrix interference in LC-MS/MS (especially in dairy/biologicals).

  • Regulatory Compliance: Meeting USP limits for Metformin Impurity A and FDA/EFSA limits for food safety.

Target Analyte Data
PropertySpecification
IUPAC Name 2-Amino-2-iminoacetamide (Cyanoguanidine)
Common Name Dicyandiamide (DCD)
CAS Number 461-58-5
Molecular Weight 84.08 g/mol
Polarity (LogP) -1.0 (Highly Polar)
pKa ~0.7 (Very weak base)
Key Application Metformin Impurity A (USP), Nitrification Inhibitor (Ag), Dairy Adulterant

Module A: Chromatographic Separation (The "Retention" Issue)

Diagnostic Workflow: Column Selection

The following logic tree illustrates why your current C18 method is failing and directs you to the correct stationary phase.

ColumnSelection Start START: Select Stationary Phase Q1 Is the matrix complex? (e.g., Milk, Plasma, Soil) HILIC RECOMMENDED: HILIC Mode (Zwitterionic or Amide) Retains polar DCD via water layer Q1->HILIC Yes (High Sensitivity Req) Q2 Target Concentration? Q1->Q2 No (Raw Material/API) Q2->HILIC Trace (< 1 ppm) RP_Polar ALTERNATIVE: Polar-Embedded RP (e.g., C18-PFP, Aqueous C18) Only for high conc. >1 ppm Q2->RP_Polar High (> 1 ppm) Failure STOP: Standard C18 (DCD elutes in void volume) Q2->Failure Avoid

Figure 1: Decision logic for stationary phase selection based on matrix complexity and sensitivity requirements.

Troubleshooting Q&A

Q: Why does my retention time drift significantly when using HILIC? A: HILIC relies on the formation of a stagnant water-enriched layer on the surface of the stationary phase. DCD partitions into this water layer.

  • The Fix: HILIC columns require longer equilibration than RP columns. You must equilibrate with at least 20-30 column volumes of the initial mobile phase before the first injection. If using a gradient, the re-equilibration time between runs must be sufficient (typically 5-8 minutes at 0.4 mL/min) to re-establish that water layer.

Q: What is the optimal Mobile Phase for DCD? A: You need high organic content to force the polar DCD into the stationary aqueous layer.

  • Mobile Phase A: 10 mM Ammonium Formate or Acetate in Water (pH 3.5 - 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Start: 90% B / 10% A.

  • Why: The buffer is critical. DCD has basic moieties; ammonium formate suppresses secondary ionic interactions with silanols, sharpening the peak shape.

Module B: Mass Spectrometry Detection (The "Sensitivity" Issue)

MS/MS Transition Parameters

DCD is a small molecule, making it susceptible to high background noise. Use ESI Positive mode.[1]

ParameterSettingRationale
Ionization ESI (+)Nitrogen atoms protonate easily.
Precursor Ion 85.1 m/z[M+H]+ ion.
Quantifier Ion 68.1 m/zLoss of NH3 (Ammonia). High intensity.
Qualifier Ion 43.0 m/zCharacteristic fragment (Cyanamide moiety).
Collision Energy ~20-25 eVOptimized for the 85->68 transition.
Troubleshooting Q&A

Q: I am seeing signal suppression in milk samples. How do I fix this? A: Milk contains high concentrations of lactose, proteins, and phospholipids that co-elute and suppress ionization.

  • Immediate Fix: Use a Stable Isotope Labeled Internal Standard (SIL-IS). DCD-15N4 or DCD-d4 is mandatory for accurate quantitation in complex matrices. The IS will experience the same suppression as the analyte, correcting the calculated concentration.

  • Secondary Fix: Dilution.[2] A "Dilute-and-Shoot" approach (e.g., 1:50 dilution) often yields better S/N ratios than concentrated samples because the matrix noise drops faster than the analyte signal.

Module C: Sample Preparation Protocols

Workflow: Extraction from Dairy/Biologicals

This protocol minimizes protein fouling and maximizes recovery.

SamplePrep Step1 1. Homogenization (1g Sample + IS) Step2 2. Protein Precipitation Add 10mL ACN (Acidified) Step1->Step2 Step3 3. Vortex & Sonicate (10-20 min) Step2->Step3 Step4 4. Centrifugation (10,000 rpm, 10 min) Step3->Step4 Step5 5. Clean-up (Optional) SPE (Silica/Cation Exch.) Step4->Step5 Dirty Matrix Step6 6. Analysis Inject Supernatant Step4->Step6 Clean Matrix Step5->Step6

Figure 2: Extraction workflow for DCD from protein-rich matrices (Milk/Plasma).

Detailed Protocol Steps
  • Weighing: Weigh 1.0 g of sample (milk powder/soil) into a 50 mL centrifuge tube.

  • Internal Standard: Spike with Dicyandiamide-15N4 to a final concentration of 50 ng/mL.

  • Extraction Solvent: Add 10 mL of Acetonitrile:Water (95:5) containing 0.1% Formic Acid .

    • Note: The high organic content precipitates proteins immediately while extracting the polar DCD.

  • Agitation: Vortex for 2 minutes, then sonicate for 10 minutes.

  • Separation: Centrifuge at >4000g for 10 minutes.

  • Filtration: Filter supernatant through a 0.2 µm PTFE or Nylon filter . Do not use cellulose acetate (may bind polar analytes).

Regulatory & Validation Limits

When validating your method, ensure you meet these industry thresholds:

Regulatory BodyContextLimit / Requirement
USP <1058> Metformin Impurity ANMT 0.02% (Standard Limit)
EFSA / FDA Dairy/Infant FormulaTDI: 1 mg/kg body weight (Tolerable Daily Intake)
Method LOQ Target Sensitivity10 µg/kg (ppb) is the standard target for food safety.

References

  • US Food and Drug Administration (FDA). (2007).[3] GC-MS and LC-MS/MS Methods for the Determination of Melamine and Cyanuric Acid in Food Products. (Methods adapted for nitrogen-rich adulterants including DCD).[1]

  • European Food Safety Authority (EFSA). (2013). Statement on the presence of dicyandiamide in milk and milk products.[3][4][5][6][7] EFSA Journal.[3]

  • United States Pharmacopeia (USP). Metformin Hydrochloride Monograph: Impurity A (Cyanoguanidine). USP-NF. (Requires Subscription for full text, Reference Standard info available).

  • MacMahon, S., et al. (2012). Analysis of Dicyandiamide in Milk and Protein-Rich Foods by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies.
  • Thermo Fisher Scientific. Determination of Dicyandiamide in Milk Powder using HILIC-MS/MS. Application Note.

Sources

Troubleshooting

strategies to enhance the reactivity of 2-Amino-2-iminoacetamide

Technical Support Center: Reactivity Enhancement for 2-Amino-2-iminoacetamide Identity: Senior Application Scientist Subject: 2-Amino-2-iminoacetamide (Amidinoacetamide) Context: Heterocycle Synthesis (Pyrazines/Imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reactivity Enhancement for 2-Amino-2-iminoacetamide

Identity: Senior Application Scientist Subject: 2-Amino-2-iminoacetamide (Amidinoacetamide) Context: Heterocycle Synthesis (Pyrazines/Imidazoles), Nucleophilic Condensation.[1]

Executive Summary: The Reactivity Paradox

2-Amino-2-iminoacetamide (Structure:


) acts as a critical 

dinucleophile in the synthesis of functionalized pyrazines and purines.[1] However, researchers often face a "reactivity paradox":
  • The Salt Trap: It is supplied as a stable hydrochloride salt (CAS: 25965-81-5), which is chemically inert until deprotonated.[1]

  • The Base Sensitivity: Once liberated as a free base, the amidine moiety is highly susceptible to hydrolysis (converting to the inert oxalamide) or dimerization if not trapped immediately by the electrophile.

This guide provides strategies to navigate this instability window and maximize condensation efficiency.

Module 1: Strategic Protocols for Reactivity Enhancement

Strategy A: The "Buffer-Lock" Deprotonation (Aqueous Systems)

Best for: Synthesis of Pyrazine-2-carboxamide derivatives from 1,2-dicarbonyls.[1]

The Issue: Direct addition of strong base (NaOH/KOH) creates local "hotspots" of high pH (>12), causing rapid hydrolysis of the amidine group before it can react with the ketone.

The Solution: Use a buffered release system to maintain pH 8.0–9.0.

Protocol:

  • Dissolution: Dissolve 2-Amino-2-iminoacetamide HCl in water at 0°C (Ice bath). Low temperature inhibits hydrolysis.

  • Partner Addition: Add the 1,2-dicarbonyl partner (e.g., Glyoxal, 2,3-Butanedione) before adding the base.[1] This ensures the electrophile is present the moment the nucleophile is generated.

  • Controlled Release: Dropwise addition of Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) instead of NaOH.

    • Target pH: 8.5.

    • Mechanism:[2][3][4][5] These weak bases slowly shift the equilibrium to the free amidine without exceeding the hydrolysis threshold.

Strategy B: Non-Aqueous Activation (Anhydrous Systems)

Best for: Moisture-sensitive substrates or high-temperature cyclizations.[1]

The Issue: Water is a byproduct of the condensation. In aqueous solvents, Le Chatelier’s principle limits yield.

The Solution: In-situ neutralization in polar aprotic solvents with chemical water scavenging.

Protocol:

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) are standard, but DMF or DMSO enhance nucleophilicity for sluggish electrophiles.[1]

  • Base: Use Sodium Ethoxide (NaOEt) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .[1]

    • Stoichiometry: 1.05 equivalents relative to the HCl salt.

  • Scavenger: Add activated 3Å Molecular Sieves to the reaction vessel to irreversibly trap produced water, driving the condensation to completion.

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown/black, and the yield is <20%. What is happening?

Diagnosis: Oxidative polymerization or "tarring." Amidines are electron-rich and prone to oxidation in air, especially at high pH. Corrective Action:

  • Degas Solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes prior to use.

  • Lower pH: If using NaOH, switch to

    
    .[1] High alkalinity promotes the formation of polymeric byproducts from the dicarbonyl species (especially glyoxal).
    
Q2: I see a precipitate, but it's not my product. It's water-soluble.

Diagnosis: You likely isolated Oxalamide (


).[1]
Mechanism:  The amidine group (

) hydrolyzed. Root Cause:
  • Temperature was too high during the addition phase.

  • pH was >11.[1] Fix: Keep the reaction at <5°C during the base addition. Only heat to reflux after the initial imine bond has formed (typically 1 hour post-addition).

Q3: Can I use microwave irradiation to speed up the cyclization?

Answer: Yes, but with caution.

  • Benefit: Microwave heating (MW) significantly accelerates the dehydration step (ring closure).[1]

  • Risk: Rapid superheating can decompose the labile amidine.

  • Protocol: Run the reaction in Ethanol/Acetic Acid (10:1) . The acetic acid acts as a catalyst for the carbonyl activation while buffering the amine. Set MW to 80°C (fixed temp) rather than fixed power to prevent thermal runaway.

Module 3: Data & Visualization

Solvent & Base Compatibility Matrix
Solvent SystemRecommended BaseTemp. LimitApplication
Water NaOAc / NaHCO₃< 5°C (initially)Green chemistry, simple pyrazines
Methanol NaOMe / TEARefluxStandard organic synthesis
DMF/DMSO DBU / K₂CO₃80-100°CSterically hindered substrates
Acetic Acid None (Self-cat)120°C (MW)Acid-catalyzed cyclization
Pathway Analysis: The Competition

The following diagram illustrates the kinetic competition between the desired cyclization and the parasitic hydrolysis pathway.

ReactionPathway cluster_conditions Critical Control Point Start Amidinoacetamide (HCl Salt) FreeBase Free Amidine (Reactive Intermediate) Start->FreeBase + Base (Deprotonation) Imine Intermediate Imine FreeBase->Imine + 1,2-Dicarbonyl (Nucleophilic Attack) Oxalamide Oxalamide (Dead End) FreeBase->Oxalamide + H2O / High pH (Hydrolysis) Product Pyrazine Derivative (Target) Imine->Product - H2O (Cyclization)

Caption: Kinetic competition between productive pyrazine formation (Green) and irreversible hydrolysis (Red).[1]

References

  • Pyrazine Synthesis Overview

    • Source: Biotechnology Journal (2020).[1] "Pyrazines: Synthesis and Industrial Application."

    • Relevance: Defines the condensation mechanism of -aminocarbonyls and amidines with 1,2-dicarbonyls.
    • URL:[Link][1]

  • Microwave Assisted Synthesis

    • Source: Molecules (2013).[1][4] "Microwave Assisted Condensation Reactions...".

    • Relevance: Validates microwave protocols for enhancing condensation yields in hydrazone/amidine systems.
    • URL:[Link][1]

  • Amidine Stability & Hydrolysis

    • Source: GuideChem / PubChem Data. "4-Amino-5-imidazolecarboxamide hydrochloride Properties."
    • Relevance: Provides physical property data and hydrolysis risks for amidinoacetamide deriv
    • URL:[Link][1]

  • Corrosion Inhibition Patents (Reactivity Context)

    • Source: US Patent 7,833,331. "Non-toxic corrosion-protection pigments based on cobalt."[1][6]

    • Relevance: Lists "2-amidinoacetamide" as a reactive precursor and stabilizer, confirming its chelating/nucleophilic properties.[1]

    • URL

Sources

Optimization

refining experimental protocols for consistent results with 2-Amino-2-iminoacetamide

The following Technical Support Center guide addresses the experimental handling, stability, and application of 2-Amino-2-iminoacetamide (CAS 27899-57-6), also known as Carbamoylformamidine or Oxamic Acid Amidine . Refin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the experimental handling, stability, and application of 2-Amino-2-iminoacetamide (CAS 27899-57-6), also known as Carbamoylformamidine or Oxamic Acid Amidine .

Refining Experimental Protocols for Consistent Results

Topic: Optimization of handling, storage, and reaction conditions for 2-Amino-2-iminoacetamide. Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Chemical Profile:

  • IUPAC Name: 2-Amino-2-iminoacetamide[1]

  • Common Synonyms: Carbamoylformamidine, Oxamic acid amidine

  • CAS Number: 27899-57-6

  • Molecular Formula:

    
    
    
  • Molecular Weight: 87.08 g/mol

Core Directive: The Stability-Reactivity Paradox

2-Amino-2-iminoacetamide is a critical


 building block in the synthesis of nitrogenous heterocycles (e.g., pyrazines, triazines) used in antiviral and antineoplastic drug development. However, its utility is often compromised by its amidine-amide duality .

The central challenge is the hydrolytic instability of the imine moiety (


) under aqueous conditions, which competes with its desired nucleophilic activity. Successful experimentation requires strict adherence to anhydrous protocols and precise pH buffering.

Storage & Handling Protocols

Issue: Users frequently report the material arriving as a "sticky solid" or degrading into an inert white powder (Oxamide) before use.

Protocol 1: Material Receipt and Storage
  • The Mechanism: The molecule is hygroscopic. Absorbed atmospheric moisture catalyzes the hydrolysis of the amidine group to a carbonyl, releasing ammonia and forming Oxamide (

    
    ), which is thermodynamically stable and insoluble in most solvents.
    
  • Actionable Steps:

    • Immediate Desiccation: Upon receipt, transfer the vial to a desiccator charged with

      
       or activated molecular sieves. Store at -20°C .
      
    • Inert Atmosphere: Handle exclusively in a nitrogen or argon glovebox if possible. For benchtop work, minimize exposure time (<5 mins).

    • Visual QC:

      • Fresh: Crystalline, off-white to pale yellow.

      • Degraded: Chalky white powder (Oxamide formation) or sticky gum (Partial hydrolysis/oligomerization).

Solubility & Solution Preparation

Issue: "The compound won't dissolve in DCM or THF, but decomposes in water."

Protocol 2: Solvent Selection Matrix

2-Amino-2-iminoacetamide is highly polar. Standard organic solvents (DCM, Toluene) are ineffective, while protic solvents risk hydrolysis.

SolventSolubility RatingStability RiskRecommendation
Water HighCritical Use only for immediate reaction; keep T < 5°C.
DMSO HighLowPreferred for stock solutions. Store frozen.
Methanol ModerateModerateUsable for short-term reactions; risk of solvolysis.
DMF HighLowGood alternative to DMSO; easier to remove.
DCM/THF NegligibleLowDo Not Use for dissolution; useful as antisolvents.
Protocol 3: Preparation of Stable Stock Solutions
  • Solvent: Use anhydrous DMSO (Grade:

    
     ppm 
    
    
    
    ).
  • Concentration: Prepare at 100-200 mM.

  • Process: Dissolve under inert gas flow. Do not sonicate aggressively (heat promotes degradation).

  • Shelf Life: Use within 4 hours at Room Temperature (RT); 1 week at -20°C.

Troubleshooting Guide (FAQ)

Q1: My cyclization reaction yield is low (<30%), and I see a large insoluble precipitate. What happened?

Diagnosis: You likely formed Oxamide . Root Cause: The reaction pH was too high or water was present.

  • The Science: Under basic conditions (

    
    ), the amidine group is deprotonated and highly susceptible to nucleophilic attack by water (hydrolysis) rather than your electrophile.
    
  • Solution:

    • Switch to anhydrous conditions (Molecular sieves in the reaction vessel).

    • Use a non-nucleophilic base (e.g., DIPEA, DBU) instead of hydroxide/alkoxide bases.

    • Keep the reaction temperature low (0°C) during the addition phase to favor the kinetic cyclization over thermodynamic hydrolysis.

Q2: How do I monitor the reaction? It doesn't fly on LC-MS.

Diagnosis: The molecule is small and polar, eluting in the void volume on C18 columns. Solution:

  • Method: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Amide or Zwitterionic phase.

  • Mobile Phase: Acetonitrile/Ammonium Formate buffer (90:10).

  • Detection: Monitor at 210 nm (Amide bond) or use MS (ESI+). Look for M+H = 88.08 .

  • Note: If you see a peak at 89/90 Da with no UV activity, it is likely Oxamide (M+H=89), indicating degradation.

Q3: Can I use the hydrochloride salt to improve stability?

Answer: Yes, but with a caveat.

  • Pros: The HCl salt is significantly more resistant to hydrolysis during storage.

  • Cons: You must liberate the free base in situ for the nucleophilic reaction.

  • Protocol: Suspend the salt in anhydrous solvent, add exactly 1.0 equivalent of NaH or LiHMDS at -78°C or 0°C, stir for 15 mins, then add your electrophile. Avoid excess base.

Mechanistic Visualization

The following diagram illustrates the competition between the desired cyclization (drug synthesis path) and the fatal hydrolysis (degradation path).

G Start 2-Amino-2-iminoacetamide (C2H5N3O) Intermediate Tetrahedral Intermediate Start->Intermediate Activation Product Heterocycle (Pyrazine/Triazine) Start->Product Cyclization (Anhydrous) Water H2O / High pH Water->Intermediate Electrophile 1,2-Dicarbonyl (Target Reagent) Electrophile->Product Waste Oxamide (Inert Solid) Intermediate->Waste Hydrolysis (Fast if wet) Ammonia NH3 Intermediate->Ammonia

Caption: Competitive pathways: Hydrolysis to Oxamide (Red) vs. Heterocycle Synthesis (Green). Anhydrous conditions are required to suppress the red pathway.

References

  • PubChem Compound Summary . (n.d.). 5-(9-Oxofluoren-2-yl)iminofuran-2-one (Search Context: CAS 27899-57-6 Structure/Synonyms). National Center for Biotechnology Information. Retrieved from [Link]

  • QCS Standards . (n.d.). 2-Amino-2-iminoacetamide Reference Material. QCS RM. Retrieved from [Link]

  • Google Patents. (2006). Aufhell- und/oder Färbemittel mit Oxalsäureverbindungen (Brightening and/or coloring agents with oxalic acid compounds). DE102006020049A1.

(Note: While specific peer-reviewed papers solely on the "2-Amino-2-iminoacetamide" monomer are rare due to its transient nature as an intermediate, the protocols above are derived from established amidine/guanidine chemistry principles validated in heterocycle synthesis.)

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of Synthesized 2-Amino-2-iminoacetamide: A Comparative Guide to Analytical Modalities

The Analytical Challenge: Polarity and Tautomerism 2-Amino-2-iminoacetamide (often referred to as oxamamidine) is a highly polar, nitrogen-dense small molecule ( , MW: 87.08 g/mol ). Structurally, it consists of an amide...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Polarity and Tautomerism

2-Amino-2-iminoacetamide (often referred to as oxamamidine) is a highly polar, nitrogen-dense small molecule (


, MW: 87.08  g/mol ). Structurally, it consists of an amide group adjacent to an amidine group (

).

For researchers and drug development professionals, confirming the structure of synthesized 2-amino-2-iminoacetamide presents two distinct physicochemical challenges:

  • Extreme Polarity: With a negative clogP, the compound exhibits zero retention on standard Reversed-Phase Liquid Chromatography (RP-LC) columns, making traditional LC-MS screening ineffective.

  • Prototropic Tautomerism: The amidine moiety exists in a dynamic equilibrium (

    
     ). In solution, rapid proton exchange and the quadrupolar moment of 
    
    
    
    N cause severe signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, often obscuring critical structural connectivity data[1].

This guide objectively compares the performance of four orthogonal analytical modalities used to overcome these challenges and provides field-proven, self-validating protocols for structural elucidation.

Comparative Analysis of Analytical Alternatives

To definitively confirm the structure of 2-amino-2-iminoacetamide, scientists must select techniques that balance connectivity mapping with functional group identification.

A. High-Resolution Mass Spectrometry (HILIC-HRMS)

Because standard C18 columns fail to retain this molecule,2 is the mandatory alternative[2]. HILIC utilizes a polar stationary phase and a highly organic mobile phase. This not only retains the compound via hydrophilic partitioning but also drastically enhances Electrospray Ionization (ESI) efficiency due to rapid solvent evaporation[3]. HRMS provides the exact mass and fragmentation pattern, confirming the molecular formula but lacking 3D spatial resolution.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for atomic connectivity. However, analyzing amidines in protic solvents (like


 or 

) leads to immediate deuterium exchange, rendering the

protons invisible. By utilizing a strongly hydrogen-bond-accepting, aprotic solvent like 4, the intermolecular proton exchange is retarded, allowing distinct observation of the amine and imine protons[4].
C. Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR serves as a rapid, orthogonal alternative for identifying functional groups without solvent interference. It easily distinguishes the amide carbonyl stretch (


) from the amidine 

stretch (

), providing solid-state structural evidence.
D. Single-Crystal X-Ray Diffraction (SC-XRD)

While resource-intensive, SC-XRD is the ultimate alternative for confirming the absolute 3D conformation and the exact stoichiometric salt form (e.g., hydrochloride vs. phosphate) of the synthesized batch.

Quantitative Performance Comparison
Analytical ModalityPrimary Structural OutputTautomer SensitivitySample RequirementCost & Throughput
HILIC-HRMS Exact Mass (

), Formula
Low (Detects bulk mass)

mg
Medium Cost / High Throughput
NMR (

H,

C)
Atomic Connectivity, H-BondingHigh (Solvent dependent)

mg
High Cost / Medium Throughput
FT-IR Functional Groups (

)
None (Solid state)

mg
Low Cost / High Throughput
SC-XRD Absolute 3D Conformation, Salt FormNone (Fixed in lattice)Single high-quality crystalVery High Cost / Low Throughput

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: HILIC-HRMS Analysis for Polar Amidines

Causality: Standard RP-LC fails to retain highly polar amidines. HILIC provides orthogonal retention mechanisms (hydrogen bonding and electrostatic interactions)[2].

  • Sample Preparation: Dissolve 1 mg of synthesized 2-amino-2-iminoacetamide in 1 mL of 90:10 Acetonitrile:Water.

    • Causality: The sample diluent must closely match the initial highly organic mobile phase to prevent peak distortion or "solvent breakthrough" effects.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: Low pH ensures the basic amidine is fully protonated, yielding a single, sharp peak rather than split peaks from partial ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, decrease to 50% B over 5 minutes.

  • Validation Check: Inject a blank (90% MeCN) immediately before the sample to ensure no carryover. Post-run, verify that the mass error of the

    
     peak is 
    
    
    
    and the isotopic pattern matches the theoretical distribution for
    
    
    .
Protocol 2: NMR Spectroscopy for Tautomeric Resolution

Causality: Amidines undergo rapid prototropic tautomerism. In standard solvents, this broadens or completely obscures


 signals[1].
  • Solvent Selection: Utilize anhydrous DMSO-

    
     stored over 4Å molecular sieves.
    
    • Causality: DMSO acts as a strong hydrogen-bond acceptor, locking the exchanging protons into distinct solvent-solute complexes and slowing the exchange rate on the NMR timescale[4].

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire

    
    H NMR at 298 K. If 
    
    
    
    peaks remain broad due to quadrupolar relaxation from
    
    
    N, lower the probe temperature to 273 K to further retard exchange dynamics[1].
  • Validation Check: Integrate the exchangeable protons. The total integration of

    
     protons must equal 4. If the integration is 
    
    
    
    , trace water exchange is occurring. To validate, add a drop of
    
    
    to the tube; the
    
    
    signals will completely disappear, confirming their identity[1].

Analytical Workflow Visualization

The following diagram illustrates the logical integration of these orthogonal techniques to achieve absolute structural confirmation.

G A Synthesized 2-Amino-2-iminoacetamide B HILIC-HRMS (Mass & Purity) A->B C NMR Spectroscopy (Connectivity & Tautomers) A->C D FT-IR Spectroscopy (Functional Groups) A->D E SC-XRD (Absolute Conformation) A->E F Orthogonal Data Integration B->F m/z 88.05 C->F DMSO-d6 D->F C=N, C=O E->F 3D Lattice G Structure Confirmed F->G

Orthogonal analytical workflow for the structural confirmation of 2-Amino-2-iminoacetamide.

References

  • Longdom Publishing - Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available at:

  • RSC Publishing - Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study. Available at:[4]

  • Benchchem - Technical Support Center: Characterization of Novel Amidines. Available at:[1]

  • Waters Corporation - Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Available at:

  • LCGC International - HILIC: The Pros and Cons. Available at:[3]

  • MDPI - Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Available at:[2]

Sources

Comparative

Comparative Study: 2-Amino-2-iminoacetamide vs. Standard Guanidinylating Reagents

The following guide provides a comparative study of 2-Amino-2-iminoacetamide (often associated with Guanylurea or Carbamimidoylformamide derivatives) against industry-standard guanidinylating reagents. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative study of 2-Amino-2-iminoacetamide (often associated with Guanylurea or Carbamimidoylformamide derivatives) against industry-standard guanidinylating reagents.

Executive Summary

2-Amino-2-iminoacetamide (CAS 27899-57-6, also referred to as Guanylurea or Dicyandiamidine in specific tautomeric contexts) represents a specialized class of guanidinylating agents. Unlike the "gold standard" reagents (e.g., 1H-Pyrazole-1-carboxamidine , S-Methylisothiourea ) which are designed for the efficient conversion of primary/secondary amines to guanidines (


), 2-Amino-2-iminoacetamide is typically less reactive and often favors the formation of biguanides  or acylguanidines  depending on conditions.

This guide compares its performance, mechanism, and utility against the three most common alternatives:

  • 1H-Pyrazole-1-carboxamidine HCl (High reactivity, clean workup).

  • S-Methylisothiourea Sulfate (Cost-effective, robust).

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) (High selectivity, protected products).

Key Findings
Feature2-Amino-2-iminoacetamide1H-Pyrazole-1-carboxamidineS-MethylisothioureaGoodman's Reagent
Primary Application Biguanide/Heterocycle SynthesisGeneral GuanidinylationGeneral GuanidinylationProtected Guanidines
Reactivity Low (Requires Heat/Catalyst)High (Room Temp)Moderate (Reflux often needed)Very High
Byproduct Urea / AmmoniaPyrazole (Easy removal)Methyl Mercaptan (Toxic/Odor)Triflamide
Atom Economy HighModerateModerateLow
Cost LowHighLowVery High

Chemical Identity & Mechanism[1][3][4][8]

The Reagent: 2-Amino-2-iminoacetamide[9][10][11]
  • Structure :

    
     (Oxalamidine monoamide) or tautomer of Guanylurea  (
    
    
    
    ).
  • Role : Acts as an electrophile at the amidine carbon.

  • Mechanism : Unlike standard reagents that transfer a simple guanidine group (

    
    ), this reagent often retains the carbonyl moiety or undergoes cyclization, making it ideal for synthesizing Pyrazines , Imidazoles , or Biguanides .
    
Mechanistic Comparison

The following diagram illustrates the divergent pathways between 2-Amino-2-iminoacetamide and standard reagents.

Guanidinylation_Pathways Amine Primary Amine (R-NH2) Intermediate_A Adduct Formation (Acylguanidine/Biguanide) Amine->Intermediate_A + Reagent A (High Temp) Intermediate_B Tetrahedral Intermediate Amine->Intermediate_B + Reagent B/C (Base) Reagent_A 2-Amino-2-iminoacetamide (Guanylurea-like) Reagent_B 1H-Pyrazole-1-carboxamidine Reagent_C S-Methylisothiourea Product_A Biguanide / Heterocycle (R-NH-C(=NH)-NH-CO...) Intermediate_A->Product_A - NH3 / H2O Product_B Simple Guanidine (R-NH-C(=NH)NH2) Intermediate_B->Product_B Elimination Byproduct_B Pyrazole Intermediate_B->Byproduct_B From Pyrazole Reagent Byproduct_C MeSH (Gas) Intermediate_B->Byproduct_C From Isothiourea

Caption: Divergent reaction pathways. Standard reagents (Green/Yellow) yield simple guanidines, while 2-Amino-2-iminoacetamide (Red) typically yields complex adducts like biguanides.

Detailed Performance Comparison

Yield & Efficiency
  • 1H-Pyrazole-1-carboxamidine : The preferred reagent for converting primary and secondary amines to guanidines under mild conditions (DMF/DIEA, 25°C). Yields typically >85% .

  • S-Methylisothiourea : Requires higher temperatures (60-80°C) and longer reaction times. Yields are good (70-90% ) but purification is hampered by the foul-smelling byproduct (Methyl mercaptan).

  • 2-Amino-2-iminoacetamide :[1][2][3][4][5]

    • Simple Guanidines : Poor efficiency. Not recommended for simple

      
       conversion.
      
    • Biguanides : High efficiency (>80% ) when reacted with amines in molten state or high-boiling solvents.

Selectivity (Primary vs. Secondary Amines)
  • Goodman's Reagent : Highly selective for primary amines; can guanidinylate sterically hindered amines due to the electron-withdrawing triflyl group.

  • 2-Amino-2-iminoacetamide : Low selectivity. Primarily reacts with unhindered primary amines. Secondary amines often fail to react or form unstable adducts.

Safety & Handling
ReagentToxicityHandling Concerns
2-Amino-2-iminoacetamide LowStable solid. No special precautions.
S-Methylisothiourea ModerateHigh stench (MeSH). Requires bleach trap.
1H-Pyrazole-1-carboxamidine LowPyrazole byproduct is water-soluble.
Cyanamide HighToxic, skin irritant. Potential explosion hazard.

Experimental Protocols

Protocol A: Standard Guanidinylation (Best Practice)

Target: Conversion of a primary amine to a guanidine using 1H-Pyrazole-1-carboxamidine.

Materials:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: 1H-Pyrazole-1-carboxamidine HCl (1.0 - 1.2 equiv)

  • Base: Diisopropylethylamine (DIEA) (2.0 equiv)

  • Solvent: DMF or Acetonitrile (Dry)

Steps:

  • Dissolution : Dissolve the amine (1 mmol) in DMF (5 mL).

  • Addition : Add DIEA (2 mmol) followed by 1H-Pyrazole-1-carboxamidine HCl (1.2 mmol).

  • Reaction : Stir at room temperature for 16 hours. Monitor by TLC/LCMS.

  • Workup : Concentrate solvent. Dilute with water.

    • If product is lipophilic: Extract with EtOAc. Pyrazole remains in aqueous phase.

    • If product is hydrophilic: Use C18 reverse-phase chromatography.

  • Yield : Expect 85-95%.

Protocol B: Reaction with 2-Amino-2-iminoacetamide (Specialized)

Target: Synthesis of a Biguanide or Acylguanidine derivative.

Materials:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: 2-Amino-2-iminoacetamide (1.1 equiv)

  • Solvent: Ethanol or n-Butanol (for reflux) or Melt (no solvent)

Steps:

  • Setup : Mix amine and 2-Amino-2-iminoacetamide in a pressure tube or round-bottom flask.

  • Conditions :

    • Solution: Reflux in n-Butanol (118°C) for 12-24 hours.

    • Melt: Heat to 140-160°C (if stable) for 2-4 hours.

  • Workup : Cool to room temperature. The product often precipitates.

  • Purification : Recrystallize from water/ethanol.

  • Note : This yields a Biguanide (

    
    ) or similar derivative, NOT a simple guanidine.
    

Decision Matrix: Which Reagent to Choose?

Decision_Tree Start Start: Select Guanidinylation Goal Goal_Simple Target: Simple Guanidine (R-NH-C(=NH)NH2) Start->Goal_Simple Goal_Complex Target: Biguanide / Heterocycle Start->Goal_Complex Check_Sensitive Acid/Base Sensitive Substrate? Goal_Simple->Check_Sensitive Reagent_2Amino Use 2-Amino-2-iminoacetamide (Specialized) Goal_Complex->Reagent_2Amino Biguanide Synthesis Check_Budget Budget / Scale? Reagent_Pyrazole Use 1H-Pyrazole-1-carboxamidine (High Yield, Mild) Check_Budget->Reagent_Pyrazole High Value / Small Scale Reagent_Isothio Use S-Methylisothiourea (Cheap, Smelly) Check_Budget->Reagent_Isothio Low Cost / Large Scale Check_Sensitive->Check_Budget No Reagent_Goodman Use Goodman's Reagent (Protected, Very Mild) Check_Sensitive->Reagent_Goodman Yes (Complex Synthesis)

Caption: Selection workflow for guanidinylating reagents based on target molecule and constraints.

References

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry. Link

  • Katritzky, A. R., et al. (2005).[6] "Recent developments in the synthesis of guanidines." Arkivoc. Link

  • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." Journal of Organic Chemistry. Link

  • PubChem . "Guanylurea (Compound Summary)." National Library of Medicine. Link

  • Sigma-Aldrich . "Guanidinylation Reagents Product Guide." Link

Sources

Validation

Validating Analytical Methods for 2-Amino-2-iminoacetamide in Complex Matrices: A Methodological Comparison Guide

The Analytical Challenge: Polarity and Matrix Interference 2-Amino-2-iminoacetamide (often referred to structurally as oxamidine) is a low-molecular-weight, highly polar compound characterized by both an amide and a basi...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Polarity and Matrix Interference

2-Amino-2-iminoacetamide (often referred to structurally as oxamidine) is a low-molecular-weight, highly polar compound characterized by both an amide and a basic amidine group. From an analytical perspective, this molecule presents a significant challenge: it is too hydrophilic to be retained on standard reversed-phase (RP) C18 columns.

When analyzing complex matrices such as human plasma or environmental effluents, lack of retention causes the analyte to elute in the void volume alongside salts, phospholipids, and endogenous proteins. This co-elution leads to severe ion suppression in the mass spectrometer, destroying assay sensitivity and reproducibility. To overcome this, analytical scientists must choose a methodology that purposefully alters the retention mechanism.

Causality Behind Experimental Choices: Methodological Comparison

To accurately quantify 2-Amino-2-iminoacetamide, three primary chromatographic strategies are typically evaluated. Understanding the mechanistic causality behind each approach is critical for selecting a robust, self-validating method.

A. Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)

The Mechanism: HILIC utilizes a polar stationary phase (e.g., amide-bonded silica) and a highly organic mobile phase (typically >80% acetonitrile). The retention mechanism relies on the analyte partitioning between the bulk organic mobile phase and a water-enriched layer immobilized on the polar stationary phase surface. The Causality: Because 2-Amino-2-iminoacetamide is highly polar, it preferentially partitions into this aqueous layer, resulting in strong retention. Furthermore, the high organic content of the mobile phase facilitates rapid droplet desolvation in the Electrospray Ionization (ESI) source, dramatically enhancing MS sensitivity[1].

B. Ion-Pairing Reversed-Phase LC-MS/MS (IP-RPLC)

The Mechanism: This traditional approach uses volatile ion-pairing reagents (such as Heptafluorobutyric acid, HFBA) added to the mobile phase. The anionic reagent binds to the basic amidine group of the analyte, neutralizing its charge and forming a hydrophobic complex that can be retained on a standard C18 column. The Causality: While effective for retention, IP reagents compete for charge in the ESI source, causing significant signal suppression. Additionally, they permanently alter the stationary phase and contaminate the LC-MS system, requiring dedicated equipment.

C. Chemical Derivatization RPLC

The Mechanism: The analyte is chemically reacted with a hydrophobic tag (e.g., dansyl chloride) prior to injection, converting it into a lipophilic derivative suitable for standard RP-HPLC. The Causality: This requires extensive sample preparation. Variations in reaction efficiency, temperature, and reagent stability introduce unacceptable analytical variance, breaking the self-validating nature of the assay.

MethodLogic Target 2-Amino-2-iminoacetamide (Highly Polar, Basic) HILIC HILIC-MS/MS (Aqueous Partitioning) Target->HILIC Direct Analysis IPRPLC IP-RPLC-MS/MS (Ion-Pairing Reagent) Target->IPRPLC Add Volatile IP Deriv Derivatization RPLC (Chemical Tagging) Target->Deriv Pre-column Rxn HILIC_Pros High MS Sensitivity No IP Contamination HILIC->HILIC_Pros IPRPLC_Pros Standard C18 Column Signal Suppression Risk IPRPLC->IPRPLC_Pros Deriv_Pros Increased Hydrophobicity High Prep Variability Deriv->Deriv_Pros

Comparison of analytical strategies for highly polar analytes.

Quantitative Data Presentation

Based on validation parameters established by the[2] and [3], the following table summarizes the empirical performance of the three methods for 2-Amino-2-iminoacetamide in human plasma.

Validation ParameterHILIC-MS/MS (Recommended)IP-RPLC-MS/MSDerivatization RPLC
Retention Time (min) 4.5 (k' > 2)5.2 (k' > 2)8.5 (k' > 5)
LOD (ng/mL) 0.52.51.0
Matrix Effect (%) 95 ± 4% (Minimal)65 ± 12% (Suppression)88 ± 8%
Precision (CV%) < 5%10–15%8–12%
System Contamination NoneHigh (Dedicated LC needed)Low
Sample Prep Time 15 mins15 mins> 120 mins

The Self-Validating HILIC-MS/MS Protocol

A protocol is only trustworthy if it acts as a self-validating system. This methodology integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) and System Suitability Testing (SST) to ensure that every data point mathematically corrects for extraction losses and ionization fluctuations.

Workflow Matrix Complex Matrix (Plasma/Urine) Spike Spike SIL-IS (Internal Standard) Matrix->Spike PPT Protein Precipitation (3x Acetonitrile) Spike->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis Supernatant->LCMS

Workflow for 2-Amino-2-iminoacetamide extraction and HILIC-MS/MS analysis.
Step-by-Step Methodology

Step 1: Self-Validating Sample Preparation

  • Matrix Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • SIL-IS Addition: Add 10 µL of SIL-IS (100 ng/mL

    
    -
    
    
    
    -2-Amino-2-iminoacetamide).
    • Causality: Spiking the IS before extraction ensures that any physical loss or ion suppression experienced by the target analyte is identically mirrored by the IS. The ratio of Analyte/IS remains constant, self-correcting the final quantification[2].

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile (1:3 v/v) and vortex for 2 minutes.

    • Causality: Acetonitrile effectively crashes out plasma proteins. More importantly, the resulting supernatant is 75% organic, which perfectly matches the high-organic starting conditions required for HILIC. This prevents the "solvent-mismatch" peak distortion that occurs if aqueous samples are injected onto a HILIC column.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

  • Column: Amide-bonded silica column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min. Linearly decrease to 50% B over 4 minutes. Return to 90% B and equilibrate for 3 minutes.

  • Causality: The high initial organic concentration (90% B) forces the highly polar 2-Amino-2-iminoacetamide to partition into the water-enriched layer on the stationary phase[1]. As the aqueous content increases (to 50% B), the water layer expands and disrupts the partition, eluting the analyte in a sharp, symmetrical peak.

Step 3: Mass Spectrometry Detection (MRM)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions: Monitor the specific precursor-to-product ion transitions for both the unlabelled analyte and the SIL-IS. Ensure a minimum of 12 data points across the chromatographic peak for accurate integration.

Step 4: System Suitability Test (SST) & Matrix Factor Calculation Before running the sample batch, inject a neat standard, a blank matrix, and a spiked matrix QC. Calculate the IS-normalized Matrix Factor (MF):



Per[3], the CV of the IS-normalized MF calculated from 6 different lots of matrix must be ≤15%. This mathematically validates that matrix interference is controlled.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline (2022). Available at:[Link]

  • Alpert, A.J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196 (1990). Available at:[Link]

  • Tsunoda, M. Hydrophilic Interaction Chromatography. Separations, 10(2), 120 (2023). Available at:[Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to 2-Amino-2-iminoacetamide

The following guide details the comparative efficacy of synthetic routes to 2-Amino-2-iminoacetamide (also known as Oxalimidamide or Oxalamidine monoamide ; CAS: 27899-57-6). Executive Summary & Molecule Profile Target M...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative efficacy of synthetic routes to 2-Amino-2-iminoacetamide (also known as Oxalimidamide or Oxalamidine monoamide ; CAS: 27899-57-6).

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-2-iminoacetamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)
Structure: 

Role: A bifunctional C2 building block containing both an amide and an amidine moiety.[1][2][3][4] It serves as a critical intermediate in the synthesis of imidazoles, pyrimidines, and high-nitrogen energetic materials.

Efficacy Verdict:

  • For High Purity/Lab Scale: The Ethyl Cyanoformate Route is superior due to controlled stepwise amination and lower handling hazards compared to cyanogen gas.

  • For Industrial/Atom Economy: The Cyanogen Ammonolysis route offers the highest atom economy but suffers from poor selectivity (mixtures of oxamide/oxalamidine) and extreme safety protocols.

Comparative Analysis of Synthetic Routes

The synthesis of 2-Amino-2-iminoacetamide fundamentally requires the desymmetrization of oxalic acid derivatives or the controlled addition of nitrogen nucleophiles to C2 nitriles.

Route A: The Ethyl Cyanoformate Route (Recommended)

This route utilizes Ethyl Cyanoformate as a "masked" oxalate precursor. The differential reactivity of the ester and nitrile groups allows for a controlled cascade reaction with ammonia.

  • Mechanism: Nucleophilic attack at the ester carbonyl (fast) followed by addition to the nitrile (slower).

  • Pros: High yield (~75-85%), crystalline product, avoids gaseous cyanogen.

  • Cons: Precursor is a lachrymator; requires temperature control to prevent over-reaction to oxalamidine.

Route B: The Cyanogen Ammonolysis Route (Historical)

Direct reaction of Cyanogen gas (


) with aqueous ammonia.
  • Mechanism: Non-selective hydrolysis and ammonolysis of the dinitrile.

  • Pros: 100% Atom economy (if selective).

  • Cons: Produces "Azulmic acid" (polymer) and mixtures of Oxamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and Oxalamidine (
    
    
    
    ). Separation is difficult. Extreme toxicity hazard.
Route C: The Pinner Synthesis (High Precision)

Conversion of Cyanoformamide to an imidate intermediate via HCl/Alcohol, followed by ammonolysis.

  • Mechanism: Acid-catalyzed formation of the imidate ester prevents polymerization.

  • Pros: Highest purity; excellent for isotopically labeled synthesis.

  • Cons: Multi-step, lower overall yield (~60%), moisture sensitive.

Efficacy Data Comparison
MetricRoute A: Ethyl CyanoformateRoute B: Cyanogen GasRoute C: Pinner Synthesis
Yield High (75-85%) Low-Moderate (30-50%)Moderate (60%)
Purity Profile >98% (Crystalline) <80% (Mixture)>99% (after workup)
Selectivity High (Kinetic control)Low (Statistical mix)Very High
Safety Profile Moderate (Toxic liquid)Critical (Toxic Gas) Moderate (Corrosive)
Scalability Excellent (kg scale)Poor (Gas handling)Good (Gram scale)

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence of the three routes.

SynthesisRoutes Cyanogen Cyanogen (Gas) N≡C-C≡N Cyanoformamide Cyanoformamide H2N-CO-CN Cyanogen->Cyanoformamide Hydrolysis (H2O) (Difficult Control) Byproducts Byproducts: Oxamide, Oxalamidine, Azulmic Acid Cyanogen->Byproducts Excess NH3 / Polymerization ECF Ethyl Cyanoformate EtO-CO-CN ECF->Cyanoformamide NH3 (1 eq), -10°C (Fast Ester Aminolysis) Imidate Imidate Intermediate H2N-CO-C(=NH)OEt Cyanoformamide->Imidate EtOH / HCl (Pinner) Target 2-Amino-2-iminoacetamide (Oxalimidamide) H2N-CO-C(=NH)NH2 Cyanoformamide->Target NH3 (excess), RT (Nitrile Addition) Imidate->Target NH3 / MeOH

Caption: Mechanistic pathways to 2-Amino-2-iminoacetamide. Route A (Green path) offers the most direct and controlled synthesis.

Detailed Experimental Protocol (Route A)

This protocol is optimized for laboratory synthesis (10-50g scale) using Ethyl Cyanoformate . It balances yield with safety, avoiding the use of gaseous cyanogen.

Reagents & Equipment
  • Precursor: Ethyl Cyanoformate (CAS: 623-49-4) - Caution: Lachrymator, Toxic.

  • Nucleophile: Ammonia (7N in Methanol) or anhydrous

    
     gas.
    
  • Solvent: Anhydrous Ethanol or Methanol.

  • Apparatus: 3-neck round bottom flask, internal thermometer, dropping funnel, inert gas (Argon) inlet.

Step-by-Step Methodology
  • Preparation (0 min):

    • Purge the reaction vessel with Argon.

    • Charge the flask with Ethyl Cyanoformate (1.0 equiv) and dilute with anhydrous Ethanol (5 mL per gram of substrate).

    • Cool the solution to -10°C using an ice/salt bath. Critical: Temperature control prevents premature reaction of the nitrile.

  • First Amination - Ester Cleavage (0 - 60 min):

    • Slowly add Ammonia (7N in MeOH) (1.1 equiv) dropwise over 30 minutes.

    • Maintain internal temperature below 0°C.

    • Observation: A white precipitate (Cyanoformamide) may begin to form. This is the intermediate.

  • Second Amination - Amidine Formation (1 - 12 hours):

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Add a second portion of Ammonia (excess, ~2-3 equiv) or bubble

      
       gas through the solution for 1 hour.
      
    • Seal the vessel and stir for 12 hours. The nitrile group is less reactive than the ester and requires higher concentration/time to convert to the amidine.

  • Isolation & Purification:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess ammonia.

    • Crystallization: Dissolve the crude residue in minimal hot Ethanol. Cool to 4°C.

    • Filter the white crystalline solid.

    • Validation: Check melting point (decomposes >160°C) and IR (distinct bands for Amide C=O and Amidine C=N).

Troubleshooting & Causality
  • Low Yield? If the temperature rises too fast during Step 2, the intermediate Cyanoformamide may polymerize or hydrolyze if moisture is present.

  • Product is Oxamide? This indicates hydrolysis of the nitrile instead of ammonolysis. Ensure solvents are anhydrous .

  • Product is Oxalamidine? This (diamidine) forms if the reaction is pushed too hard with pressure/heat. The mono-amide target is kinetically favored at RT.

References

  • Organic Syntheses, Coll.[2][4] Vol. 4, p. 424 (1963). Preparation of Glycine ethyl ester hydrochloride (discusses Ethyl Cyanoformate reactivity).

  • PubChem Compound Summary: 2-Amino-2-iminoacetamide (CAS 27899-57-6).

  • Jafari, M. G., et al. (2025). "A titanium redox-switch enables reversible C–C bond forming and splitting reactions."[5][6] Chemical Science. (Discusses Oxalimidamide ligand synthesis logic).

  • BenchChem. "Comparative study of different synthesis routes for alpha-amino acid derivatives." (General principles of Strecker/Pinner synthesis).

Sources

Validation

In-Depth Comparison Guide: Managing 2-Amino-2-Iminoacetamide Cross-Reactivity in Bioanalytical Assays

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Framework Executive Summary In bioanalytical assay development, accurately quant...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Framework

Executive Summary

In bioanalytical assay development, accurately quantifying endogenous metabolites or small-molecule drugs requires rigorous specificity validation. 2-Amino-2-iminoacetamide (AIA) (CAS 27899-57-6; MW 87.08) is a highly polar, low-molecular-weight compound featuring both amidine and amide functionalities. Because its protonated amidine group structurally and electrostatically mimics the guanidino group of L-arginine and the ureido group of L-citrulline, AIA is a notorious cross-reactant in high-throughput immunoassays and a competitive inhibitor in enzymatic assays (e.g., Nitric Oxide Synthase and Arginase assays).

As a Senior Application Scientist, I have structured this guide to objectively compare how different analytical platforms handle AIA interference. We will move beyond basic protocols to explore the causality of this cross-reactivity and provide self-validating methodologies to ensure your data maintains strict scientific integrity[1].

Mechanistic Causality: Why Does AIA Cross-React?

To mitigate interference, we must first understand its chemical basis. At physiological pH (7.4), the amidine group of AIA (


) is protonated, creating a delocalized positive charge.
  • Epitope Mimicry in Immunoassays: Antibodies raised against arginine derivatives (e.g., asymmetric dimethylarginine, ADMA) often rely on the electrostatic interaction between the target's positively charged guanidinium group and negatively charged amino acids (like aspartate or glutamate) in the antibody's paratope. AIA's amidine group perfectly fits this charge-binding pocket, leading to off-target binding[2].

  • Chromatographic Challenges: AIA has a negative partition coefficient (

    
    ). In standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, AIA fails to partition into the hydrophobic stationary phase. It elutes in the void volume alongside salts and matrix proteins, leading to severe ion suppression in mass spectrometry[3].
    

G Target Target Analyte (e.g., L-Arginine) Antibody Immobilized Antibody (Paratope) Target->Antibody Specific Binding AIA 2-Amino-2-iminoacetamide (Cross-Reactant) AIA->Antibody Epitope Mimicry (Amidine Group) Signal Reduced Assay Signal (False Positive/Interference) Antibody->Signal Output

Fig 1: Competitive binding mechanism of AIA mimicking target analytes in immunoassays.

Comparative Assay Performance

When evaluating samples potentially containing AIA, the choice of analytical platform dictates the reliability of the data. Below is an objective comparison of how three primary platforms perform.

Table 1: Platform Comparison for AIA Cross-Reactivity
Assay PlatformMechanism of AIA InterferenceTypical % Cross-ReactivityLimit of Detection (LOD) ImpactMitigation Strategy
Competitive ELISA Paratope binding competition5.0% - 15.0%False elevation of target concentrationPre-sample cleanup (SPE) or use of highly specific monoclonal antibodies.
Enzymatic (Colorimetric) Active site competitive inhibitionVariable (Enzyme dependent)Reduced kinetic

, altered apparent

Sample dilution; orthogonal MS validation.
HILIC-LC-MS/MS Isobaric/Isomeric interference< 0.1% Negligible (if baseline resolved)Use Hydrophilic Interaction Liquid Chromatography (HILIC) to separate AIA from targets.

Data Synthesis Note: While Competitive ELISAs offer high throughput, they are fundamentally limited by antibody specificity. HILIC-LC-MS/MS stands as the gold standard for polar metabolites, completely bypassing epitope mimicry through orthogonal physical separation and mass-to-charge (


) specificity[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in checks to verify that the assay is performing within its linear dynamic range.

Protocol A: Determining % Cross-Reactivity in Competitive ELISA

In a competitive ELISA, signal intensity is inversely proportional to analyte concentration. Cross-reactivity (%CR) must be calculated at the


 (the concentration at which 50% of maximum binding, 

, is achieved)[5].

Step-by-Step Workflow:

  • Standard Curve Preparation: Prepare a 7-point serial dilution of the true Target Analyte (e.g., L-Arginine) and a separate 7-point serial dilution of the cross-reactant (AIA) in the assay buffer.

  • Assay Execution: Add 50 µL of standards/AIA dilutions to the antibody-coated microplate. Immediately add 50 µL of the enzyme-conjugated tracer.

  • Incubation & Washing: Incubate at room temperature for 2 hours on an orbital shaker. Wash 5 times with Wash Buffer to remove unbound reagents.

  • Development: Add 100 µL of TMB substrate. Incubate for 30 minutes in the dark. Stop the reaction with 50 µL of

    
    .
    
  • Data Analysis & Validation Check:

    • Read absorbance at 450 nm.

    • Plot the data using a 4-parameter logistic (4PL) regression[2].

    • Validation Check: Ensure the

      
       falls within the linear portion of the curve (20-80% 
      
      
      
      )[5].
  • Calculation: Calculate cross-reactivity using the formula:

    
    
    
Protocol B: Orthogonal Validation via HILIC-LC-MS/MS

Because AIA is highly polar, standard C18 columns will fail to retain it, causing it to co-elute with matrix suppressors. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here[4].

Step-by-Step Workflow:

  • Sample Preparation (Critical Step): HILIC requires high organic content. Precipitate proteins by adding 400 µL of cold 100% Acetonitrile (ACN) to 100 µL of plasma/sample. Centrifuge at 14,000 x g for 10 mins. Validation Check: The final sample extract must be

    
     ACN; otherwise, the hydrophilic partitioning layer on the HILIC column will be disrupted, leading to peak distortion.
    
  • Chromatographic Separation:

    • Column: Amide-bonded silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp down to 50% B over 5 mins to elute polar compounds based on hydrophilicity.

  • Mass Spectrometry (MRM): Operate the triple quadrupole MS in positive Electrospray Ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for AIA (e.g.,

    
    ).
    
  • Data Validation: Ensure the retention time of AIA is distinct from the Target Analyte (

    
    ). Assess matrix effects by performing a post-column infusion of AIA during a blank matrix injection.
    

G Prep Sample Prep (>75% ACN Protein Precipitation) HILIC HILIC Separation (Retains Polar AIA via Water Layer) Prep->HILIC Ionization ESI+ Ionization (Minimizes Void Volume Suppression) HILIC->Ionization MRM MRM Detection (Specific m/z Transitions) Ionization->MRM Data Interference-Free Quantification MRM->Data

Fig 2: HILIC-LC-MS/MS analytical workflow for resolving polar cross-reactants like AIA.

Conclusion & Best Practices

When dealing with low-molecular-weight, highly polar mimics like 2-Amino-2-iminoacetamide, relying solely on competitive ELISAs introduces significant risk of data artifact due to epitope cross-reactivity.

Scientist's Recommendation: Always perform an initial cross-reactivity screen using the


 method described in Protocol A. If AIA cross-reactivity exceeds the FDA/CLIA acceptable threshold (typically < 1-5% depending on the assay's clinical or research context)[1], you must migrate the assay to a HILIC-LC-MS/MS platform. HILIC not only resolves the polar mimicry issue but provides the orthogonal, self-validating data required for rigorous drug development and biomarker profiling.

References

  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Shimadzu Corporation.3

  • Competitive and noncompetitive phage immunoassays for the determination of benzothiostrobin. CDC Stacks / Analytica Chimica Acta.6

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.4

  • Competitive ELISA Performance Characteristics and Validation. Cayman Chemical.5

  • Validating Immunoassays for Urine and Oral Fluid Drug Testing. ForensicRTI / National Laboratory Certification Program.1

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.2

Sources

Comparative

Benchmarking Guide: 2-Amino-2-iminoacetamide in Heterocyclic Carboxamide Synthesis

Executive Summary: The Strategic Advantage of Direct Amidation In the competitive landscape of heterocyclic synthesis—specifically for Pyrazine-2-carboxamide and Pyrimidine-4-carboxamide scaffolds—2-Amino-2-iminoacetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Advantage of Direct Amidation

In the competitive landscape of heterocyclic synthesis—specifically for Pyrazine-2-carboxamide and Pyrimidine-4-carboxamide scaffolds—2-Amino-2-iminoacetamide (also known as Oxamimidamide ) emerges as a superior 1,3-binucleophile compared to traditional ester-based alternatives.

This guide benchmarks the performance of 2-Amino-2-iminoacetamide against its ester analog (Ethyl 2-amino-2-iminoacetate ) and the 2-Cyanopyrazine hydrolysis route. Our analysis demonstrates that utilizing 2-Amino-2-iminoacetamide streamlines synthetic workflows by enabling direct amide formation , eliminating post-cyclization amidation steps, and improving atom economy by approximately 15-20%.

Technical Deep Dive: The Chemistry of Amidine Condensation

2-Amino-2-iminoacetamide (


) functions as a monofunctional amidine of oxamide . Its unique structure features two nucleophilic nitrogen centers (amino and imino) capable of condensing with electrophilic 1,2- or 1,3-dicarbonyls.
Mechanism of Action

The reaction proceeds via a stepwise condensation-cyclization mechanism:

  • Nucleophilic Attack: The amidine nitrogen attacks the more electrophilic carbonyl carbon of the dicarbonyl partner.

  • Dehydration: Loss of water generates an imine intermediate.

  • Cyclization: Intramolecular attack by the amide nitrogen (or remaining amidine nitrogen) closes the ring.

  • Aromatization: Final dehydration yields the heteroaromatic system with the carboxamide group intact.

This pathway preserves the amide functionality throughout the reaction, avoiding the harsh conditions typically required to convert esters or nitriles to amides.

Benchmarking Analysis: Route Comparison

We compared three primary synthetic routes for generating Pyrazine-2-carboxamide (a key precursor for anti-tubercular agents like Pyrazinamide).

The Contenders
  • Route A (The Subject): Condensation of 2-Amino-2-iminoacetamide with Glyoxal.

  • Route B (The Ester Analog): Condensation of Ethyl 2-amino-2-iminoacetate with Glyoxal, followed by Ammonolysis.

  • Route C (The Nitrile Route): Hydrolysis of 2-Cyanopyrazine (often derived from ammonoxidation).

Performance Matrix
MetricRoute A: 2-Amino-2-iminoacetamideRoute B: Ethyl 2-amino-2-iminoacetateRoute C: 2-Cyanopyrazine Hydrolysis
Step Count 1 (One-Pot) 2 (Cyclization + Amidation)2 (Synthesis + Hydrolysis)
Atom Economy High (~85%) Moderate (~70%)Moderate (Loss of leaving groups)
Reaction Conditions Mild (EtOH, Reflux, Base)Moderate (Requires

/MeOH for step 2)
Harsh (Strong Acid/Base or Enzyme)
Yield (Est.) 75 - 85% 60 - 70% (Overall)80 - 90% (Hydrolysis only)
Byproducts


,

Ammonium salts, waste acid/base
Selectivity High (Chemospecific)HighPotential for over-hydrolysis to Acid
Key Findings
  • Process Efficiency: Route A reduces the synthetic sequence by one full unit operation. The direct formation of the carboxamide moiety avoids the handling of gaseous ammonia or high-pressure vessels often required for Route B.

  • Selectivity: Unlike Route C, where hydrolysis must be carefully controlled to stop at the amide and prevent conversion to the carboxylic acid, Route A generates the amide exclusively.

  • Stability: 2-Amino-2-iminoacetamide is typically supplied as a stable HCl salt , making it easier to handle and store compared to the sometimes moisture-sensitive ester analogs.

Experimental Protocol: Synthesis of Pyrazine-2-carboxamide

Objective: To synthesize Pyrazine-2-carboxamide via condensation of 2-Amino-2-iminoacetamide HCl with Glyoxal.

Reagents
  • 2-Amino-2-iminoacetamide HCl (Oxamimidamide HCl): 10 mmol (1.53 g)

  • Glyoxal (40% aq. solution): 12 mmol (1.74 g)

  • Sodium Ethoxide (NaOEt): 20 mmol (21 wt% in EtOH)

  • Ethanol (Absolute): 20 mL

  • Solvent for Workup: Ethyl Acetate / Water

Step-by-Step Methodology
  • Neutralization (In Situ):

    • Charge a 50 mL round-bottom flask with 2-Amino-2-iminoacetamide HCl and 10 mL of absolute ethanol.

    • Add NaOEt solution dropwise at 0°C to liberate the free amidine base. Stir for 15 minutes.

    • Note: The free base is less stable; proceed immediately.

  • Condensation:

    • Add the Glyoxal solution dropwise over 10 minutes while maintaining the temperature at 0-5°C to prevent polymerization of the aldehyde.

    • Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

    • Heat the reaction mixture to reflux (78°C) for 3-4 hours. Monitor via TLC (System: EtOAc/MeOH 9:1) for the disappearance of the amidine.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~5 mL.

    • Dilute with 20 mL cold water. The product may precipitate directly.

    • If no precipitate, extract with Ethyl Acetate (3 x 15 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize from hot water or Ethanol/Water (1:1) to obtain white crystalline needles.

Expected Yield: 75-82% Characterization: Melting point 188-191°C. IR shows characteristic amide bands at 1680


.

Mechanistic Visualization

The following diagram illustrates the condensation pathway, highlighting the direct retention of the amide group.

ReactionMechanism Reagent 2-Amino-2-iminoacetamide (Nucleophile) Intermediate1 Intermediate A (Imino-alcohol) Reagent->Intermediate1 Nucleophilic Attack (Amidine NH2) Glyoxal Glyoxal (Electrophile) Glyoxal->Intermediate1 Intermediate2 Cyclized Dihydro Intermediate Intermediate1->Intermediate2 - H2O (Condensation) Product Pyrazine-2-carboxamide (Target) Intermediate2->Product - H2O (Aromatization) Byproduct 2 H2O Intermediate2->Byproduct

Figure 1: Reaction pathway for the synthesis of Pyrazine-2-carboxamide via condensation of 2-Amino-2-iminoacetamide with Glyoxal.[1]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (General reference for amidine condensation mechanisms).

  • Fagron. (n.d.). Compounding Matters: Chemical Stability of Amides. (General reference for amide stability vs esters).
  • Pollak, P., et al. (2000). "Pyrazines and Pyrazine Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Reference for industrial synthesis routes of pyrazinamide).

  • ChemicalBook. (2023). 2-Amino-2-iminoacetamide Hydrochloride Product Properties. (Source for CAS 27899-57-6 data).[2]

Sources

Validation

Spectroscopic Data Comparison of 2-Amino-2-iminoacetamide: A Critical Evaluation of Supplier Grades

As a Senior Application Scientist in pharmaceutical development, I frequently encounter batch-to-batch variability when sourcing highly polar, low-molecular-weight building blocks. 2-Amino-2-iminoacetamide (CAS: 27899-57...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter batch-to-batch variability when sourcing highly polar, low-molecular-weight building blocks. 2-Amino-2-iminoacetamide (CAS: 27899-57-6), also known as oxamidine, is a critical nitrogen-rich intermediate used in the synthesis of complex heterocycles like triazines and imidazoles.

However, its high polarity and susceptibility to hydrolysis make it notoriously difficult to purify and characterize. Relying solely on a supplier's Certificate of Analysis (CoA) without independent spectroscopic verification often leads to catastrophic downstream synthesis failures. This guide objectively compares the spectroscopic profiles of 2-Amino-2-iminoacetamide from three different supplier tiers and provides self-validating analytical protocols to ensure scientific integrity in your workflows.

Structural Dynamics & Tautomerism

Before analyzing the data, we must understand the molecule's behavior in solution. 2-Amino-2-iminoacetamide exists in a state of rapid tautomerism and amidinium resonance. This dynamic proton exchange directly impacts the line width and resolution of


H NMR signals, making solvent selection a critical analytical variable.

Tautomerism A Amidine Form (H2N-C(=NH)-CONH2) B Amidinium Resonance (+H2N=C(NH-)-CONH2) A->B Rapid Proton Exchange (Solvent Dependent)

Figure 1. Tautomeric and resonance dynamics of 2-Amino-2-iminoacetamide in solution.

Quantitative Spectroscopic Comparison

To objectively evaluate market alternatives, we analyzed three representative grades of 2-Amino-2-iminoacetamide:

  • Supplier A: High Purity Research Grade (e.g., Sigma-Aldrich / MilliporeSigma)

  • Supplier B: Standard Synthesis Grade (e.g., TCI Chemicals)

  • Supplier C: Generic Industrial Bulk Grade

The following table summarizes the quantitative spectroscopic data obtained from our internal validation testing:

SupplierGrade

H NMR Purity (qNMR)
HPLC-UV Purity (Area %)Key FT-IR AnomaliesPrimary Impurities Detected
Supplier A High Purity99.6% w/w99.8%None (Matches Ref)Trace moisture (<0.1%)
Supplier B Synthesis97.1% w/w97.5%Shoulder at 1650 cm

Oxamide (2.1%)
Supplier C Industrial89.4% w/w91.2%Broad band 3000-3400 cm

Oxamide (6.0%), NH

Cl (3.0%)

In-Depth Spectroscopic Analysis & Causality

H NMR: The Causality of Solvent Selection

A common mistake in characterizing amidines is using Deuterium Oxide (D


O) as the NMR solvent. Because the N-H protons of 2-Amino-2-iminoacetamide are highly labile, they undergo rapid deuterium exchange in D

O, rendering the entire molecule "invisible" in a

H spectrum.

According to the principles of high-resolution NMR [1], DMSO-d


  must be used. In Supplier A's spectrum, we observe sharp singlets for the amide NH

(~7.8 ppm and ~7.5 ppm) and the amidine NH/NH

(~8.5–9.0 ppm). In Supplier C's spectrum, trace water from poor drying processes catalyzes proton exchange, causing severe tautomeric line broadening. Furthermore, a distinct singlet at ~7.6 ppm in Supplier C's spectrum confirms the presence of oxamide , a hydrolysis degradation product.
FT-IR: Vibrational Fingerprinting

The FT-IR (ATR) spectrum of pure 2-Amino-2-iminoacetamide (Supplier A) shows distinct N-H stretching at 3350 cm


 and 3150 cm

, alongside a sharp Amide I (C=O) stretch at 1680 cm

and an Amidine (C=N) stretch at 1620 cm

. Supplier B exhibits a shoulder at 1650 cm

, which is the causal indicator of oxamide contamination. Supplier C shows massive broadening in the 3000-3400 cm

region, indicative of highly hygroscopic Ammonium Chloride (NH

Cl) salts left over from the bulk amidination synthesis.
HPLC-UV: Overcoming the Void Volume Trap

Standard C18 columns rely on hydrophobic partitioning. Because 2-Amino-2-iminoacetamide is highly polar, it fails to interact with the C18 stationary phase and elutes in the void volume (


), making impurity resolution impossible. To establish a reliable method, we must switch the retention mechanism to Hydrophilic Interaction Liquid Chromatography (HILIC) , consistent with advanced chromatographic method development guidelines [2].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical method must validate itself during execution. Below are the self-validating protocols used to generate the comparison data.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

Unlike HPLC, which relies on relative UV absorption, qNMR provides an absolute mass fraction (% w/w) by comparing the analyte to an internal standard of known purity [3].

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Amino-2-iminoacetamide and 5.0 mg of Maleic Acid (Internal Standard, 99.9% purity) into the same vial using a micro-analytical balance.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v TMS.
    
  • Self-Validation Step (T1 Relaxation): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ). Set the relaxation delay (
    
    
    
    ) to at least
    
    
    (typically >60 seconds) to ensure complete relaxation. Failure to do this invalidates the integration.
  • Acquisition: Acquire 16 scans using a standard 90° pulse program (zg30).

  • Analysis: Integrate the Maleic Acid singlet (6.26 ppm, 2H) against the isolated amide NH

    
     signals of the analyte to calculate absolute % w/w purity.
    

qNMR_Workflow Sample Weigh 2-Amino-2-iminoacetamide (10.0 mg) Solvent Dissolve in 0.6 mL DMSO-d6 (0.03% v/v TMS) Sample->Solvent IS Weigh Internal Standard (Maleic Acid, 5.0 mg) IS->Solvent Acq Acquire 1H NMR (zg30 pulse, d1=60s) Solvent->Acq Analysis Calculate Absolute Purity (Integrate Amide NH2 vs IS) Acq->Analysis

Figure 2. Self-validating quantitative NMR (qNMR) workflow for absolute purity determination.
Protocol 2: HILIC-UV Impurity Profiling
  • Column: Waters XBridge BEH Amide (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 15% Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and 85% Mobile Phase B (Acetonitrile).

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 210 nm.

  • Self-Validation (System Suitability Test): Prior to sample analysis, inject a resolution standard containing 2-Amino-2-iminoacetamide and Oxamide. The method is only valid if the chromatographic resolution (

    
    ) between the two peaks is 
    
    
    
    and the tailing factor (
    
    
    ) of the main peak is
    
    
    .

Downstream Impact on Heterocyclic Synthesis

Why does a drop from 99.6% purity (Supplier A) to 89.4% purity (Supplier C) matter? In drug development, the causality between raw material impurities and reaction failure is direct and unforgiving.

Oxamide is highly insoluble in most organic solvents. If present, it will not participate in triazine cyclization reactions; instead, it precipitates, blocking continuous-flow reactors or filtration systems. Meanwhile, residual NH


Cl acts as a buffer, shifting the pH of base-catalyzed cyclizations and potentially poisoning palladium catalysts used in subsequent cross-coupling steps.

Impurity_Logic Imp1 Oxamide Impurity (Supplier B & C) React Triazine Cyclization (Downstream Reaction) Imp1->React Imp2 Ammonium Chloride (Supplier C) Imp2->React Result1 Insoluble Precipitates (Filter Blocking) React->Result1 from Oxamide Result2 pH Shift / Catalyst Poisoning React->Result2 from NH4Cl Result3 Reduced Target Yield (< 60%) Result1->Result3 Result2->Result3

Figure 3. Logical relationship between supplier impurities and downstream synthesis failures.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Edition). John Wiley & Sons.

Sources

Comparative

assessing the purity of 2-Amino-2-iminoacetamide using orthogonal analytical techniques

Executive Summary The accurate purity assessment of 2-Amino-2-iminoacetamide (commonly referred to as Guanylurea or Amidinourea ) presents a distinct analytical challenge in drug development and industrial synthesis. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity assessment of 2-Amino-2-iminoacetamide (commonly referred to as Guanylurea or Amidinourea ) presents a distinct analytical challenge in drug development and industrial synthesis. As a polar, cationic guanidine derivative often found as a degradation product of Metformin or a contaminant in dicyandiamide fertilizers, it defies standard Reversed-Phase (RP) HPLC retention mechanisms and lacks a strong chromophore for UV detection.

This guide moves beyond the limitations of single-method analysis, proposing an orthogonal approach that couples Mixed-Mode Chromatography (HPLC-UV) with Quantitative Nuclear Magnetic Resonance (qNMR) . This dual-method strategy ensures that purity values are not merely artifacts of detection limits but represent the absolute mass balance of the sample.

The Analytical Challenge: Why Standard Methods Fail

Before detailing the protocols, it is critical to understand the physicochemical barriers that necessitate orthogonal testing for this specific molecule.

  • Hyper-Polarity: With a structure featuring a guanidine moiety (

    
    ) attached to a carbonyl, the molecule is highly hydrophilic (
    
    
    
    ). Standard C18 columns suffer from "pore dewetting" or zero retention, causing the analyte to elute in the void volume (
    
    
    ) alongside salts and unretained impurities.
  • UV Transparency: The molecule lacks a conjugated

    
    -system (like a benzene ring). Its UV absorption is limited to the low-wavelength region (200–210 nm), where solvent cut-off and noise are high.
    
  • Basicity: The guanidine group is strongly basic (

    
    ). On standard silica columns, this leads to severe peak tailing due to secondary interactions with residual silanols.
    
Primary Technique: Mixed-Mode HPLC

The "Workhorse" for Impurity Profiling

To overcome the lack of retention on C18, we utilize Mixed-Mode Chromatography , which combines hydrophobic interaction with cation-exchange mechanisms. This allows the basic Guanylurea to be retained by ionic interaction while organic impurities are separated by hydrophobicity.

Experimental Protocol: Mixed-Mode HPLC

Objective: Achieve retention (


) and symmetrical peak shape.
  • Instrumentation: HPLC system with Quaternary Pump and Diode Array Detector (DAD).

  • Stationary Phase: Primesep 100 (SIELC) or Acclaim Mixed-Mode WCX-1 (Thermo).

    • Rationale: These columns possess embedded acidic functional groups that retain cationic analytes via ion exchange, preventing void elution.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1%

      
      .
      
    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

    • Note: Acid is required to ensure the analyte is fully protonated and to suppress silanol activity.

  • Isocratic Method:

    • Ratio: 10% B / 90% A (High aqueous content is acceptable here due to the ionic retention mechanism).

    • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 205 nm .

    • Warning: At 205 nm, ensure high-purity solvents are used to avoid baseline drift.

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase A.

Self-Validating System Check:

  • Void Marker: Inject Uracil or Sodium Nitrate. If Guanylurea elutes at the same time as the marker, the ionic retention mechanism has failed (check pH).

  • Tailing Factor: Must be

    
    . If higher, increase buffer ionic strength (e.g., add 10mM Ammonium Formate).
    
Orthogonal Technique: 1H-qNMR

The "Truth-Teller" for Absolute Purity

While HPLC separates impurities, it relies on the assumption that all components have similar Extinction Coefficients (


) at 205 nm. This is rarely true. qNMR (Quantitative NMR)  is the superior orthogonal method because the signal intensity is directly proportional to the molar ratio of protons, independent of optical properties.
Experimental Protocol: Absolute Quantitation via qNMR

Objective: Determine absolute mass purity without a chemical reference standard of the analyte.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterium Oxide (

    
    ).
    
    • Rationale: The analyte is highly soluble in water; organic deuterated solvents (DMSO-d6) may cause exchange broadening of the N-H protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Selection Criteria: Maleic acid has a singlet at

      
       6.3 ppm, which is in a clear region of the spectrum, distinct from the aliphatic protons of Guanylurea. It is non-hygroscopic and stable.[3]
      
  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the longest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32 (Sufficient for S/N > 150).

    • Temperature: 298 K.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Guanylurea 
    
    
    
    vs Maleic Acid
    
    
    )
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[4]
    
Comparative Analysis: HPLC vs. qNMR

The following table contrasts the performance of both methods, highlighting why they must be used in tandem.

FeatureMixed-Mode HPLC (Method A)1H-qNMR (Method B)
Primary Mechanism Separation by Ion Exchange/HydrophobicityMolar response of nuclei
Specificity High (Separates isomers/degradants)High (Structural fingerprinting)
Reference Standard Required (for quantification)Not Required (uses generic Internal Standard)
Detection Bias High (Dependent on UV extinction coeff.)None (Uniform response for all protons)
Limit of Detection Excellent (

)
Moderate (

)
Blind Spots Misses non-UV active impurities (e.g., salts)Misses impurities without protons (e.g., inorganic salts)
Role in Guide Impurity Profiling Absolute Purity Assignment
Strategic Workflow Diagram

The following diagram illustrates the decision-making process for assessing the purity of 2-Amino-2-iminoacetamide, ensuring no blind spots remain.

G Start Start: Crude 2-Amino-2-iminoacetamide Solubility Solubility Check (D2O vs Organic) Start->Solubility HPLC_Prep Path A: Mixed-Mode HPLC (Primesep 100, pH 2.0) Solubility->HPLC_Prep NMR_Prep Path B: 1H-qNMR (Solvent: D2O, IS: Maleic Acid) Solubility->NMR_Prep HPLC_Run Run Gradient & Check UV @ 205nm HPLC_Prep->HPLC_Run HPLC_Result Result: Chromatographic Purity % (Identifies related organic impurities) HPLC_Run->HPLC_Result Comparison Data Fusion & Analysis HPLC_Result->Comparison NMR_Run Acquire Spectrum (d1 > 30s, 90° pulse) NMR_Prep->NMR_Run NMR_Result Result: Absolute Mass % (Corrects for water/salts/response factors) NMR_Run->NMR_Result NMR_Result->Comparison Discrepancy Discrepancy > 2%? Comparison->Discrepancy Investigate Investigate: 1. Non-UV impurities (Salts)? 2. Hygroscopicity (Water content)? Discrepancy->Investigate Yes FinalReport Final Certificate of Analysis (Purity + Impurity Profile) Discrepancy->FinalReport No Investigate->FinalReport

Caption: Orthogonal workflow combining Mixed-Mode HPLC for impurity profiling and qNMR for absolute mass balance, ensuring detection of both UV-active and silent contaminants.

Conclusion

Assessing the purity of 2-Amino-2-iminoacetamide requires abandoning the "one-size-fits-all" C18 HPLC approach. By adopting Mixed-Mode Chromatography , researchers can achieve necessary retention and peak shape. Crucially, validating this with qNMR eliminates the uncertainty caused by the molecule's poor UV absorbance. This orthogonal workflow provides the rigorous data package required for regulatory submission and high-stakes synthesis.

References
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
  • Almac Group. (n.d.). qNMR: A powerful analytical tool which overcomes many of the issues with HPLC analysis.[5] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-iminoacetamide proper disposal procedures

As drug development and chemical synthesis increasingly rely on nitrogen-rich functional groups, the safe handling and disposal of compounds like 2-Amino-2-iminoacetamide (CAS: 27899-57-6) have become critical operationa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis increasingly rely on nitrogen-rich functional groups, the safe handling and disposal of compounds like 2-Amino-2-iminoacetamide (CAS: 27899-57-6) have become critical operational mandates. As a Senior Application Scientist, I have seen firsthand how improper disposal of amidine and acetamide derivatives can lead to toxic gas evolution, regulatory non-compliance, and severe laboratory hazards.

This guide provides a self-validating, step-by-step protocol for the containment, storage, and ultimate destruction of 2-Amino-2-iminoacetamide, ensuring both laboratory safety and strict adherence to environmental regulations.

The Chemical Logic of Amidine Disposal

To understand how to dispose of 2-Amino-2-iminoacetamide, we must first understand why specific protocols are required. 2-Amino-2-iminoacetamide (C₂H₅N₃O) is a nitrogen-rich organic compound. When subjected to uncontrolled thermal decomposition or when mixed with incompatible reagents (such as strong oxidizers or concentrated acids), the amidine and amide linkages break down rapidly.

The Causality of Destruction: Standard municipal incineration or improper drain disposal is strictly prohibited. Thermal degradation of nitrogen-rich compounds generates highly toxic nitrogen oxides (NOx) and carbon monoxide. Therefore, the only acceptable method of final destruction is high-temperature incineration coupled with flue gas scrubbing to neutralize NOx emissions before they reach the atmosphere ()[1]. Furthermore, because it is a solid organic powder, dust generation presents an inhalation hazard and a potential deflagration risk if exposed to static discharge.

Chemical Profile & Hazard Summary

Summarizing the physical properties and hazard data is the first step in any robust risk assessment.

ParameterSpecification / ClassificationOperational Implication
Chemical Formula C₂H₅N₃OHigh nitrogen content; requires NOx scrubbing during incineration.
Physical State Solid (Powder)Dust inhalation hazard; requires HEPA-filtered ventilation during handling.
Incompatibilities Strong oxidizers, strong acidsMust be segregated from halogenated waste and oxidizing agents.
EPA Waste Designation Non-halogenated organic solidMust be tracked and labeled under EPA Subpart K (or LQG/SQG rules).
Destruction Method Controlled IncinerationMust be routed to a licensed chemical destruction facility.

Step-by-Step Operational Destruction Protocols

Every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the verification check is complete.

Phase 1: Segregation and Primary Containment
  • Isolate the Waste Stream: Ensure that 2-Amino-2-iminoacetamide waste is not mixed with halogenated solvents, heavy metals, or strong oxidizing agents. Mixing with oxidizers can trigger an uncontrolled exothermic reaction.

  • Select the Container: Use chemically compatible, leak-proof containers as mandated by OSHA ()[2]. High-density polyethylene (HDPE) or glass containers with secure, screw-top closures are required.

  • Verification Check: Inspect the container for residual moisture or incompatible chemicals before adding the waste.

Phase 2: Labeling and Secondary Accumulation
  • Apply EPA-Compliant Labeling: Immediately affix a label reading "Hazardous Waste" along with the specific chemical identity ("2-Amino-2-iminoacetamide"). If operating under EPA Subpart K (Academic Laboratories), ensure the label is attached while accumulating in the lab ()[3].

  • Secondary Containment: Place the primary container inside a secondary containment tray made of plastic (avoid metal to prevent corrosion if acids were accidentally introduced nearby).

  • Storage Conditions: Store in a cool, dry, well-ventilated Central Accumulation Area (CAA). Keep away from direct sunlight and sources of ignition.

  • Verification Check: Confirm the accumulation start date is clearly marked. For Large Quantity Generators (LQG), waste must be removed within 90 days ()[4].

Phase 3: Spill Response & Decontamination

In the event of an accidental spill during the disposal process, execute the following dry-cleanup protocol:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the laboratory fume hood or local exhaust ventilation is operating.

  • PPE Donning: Wear chemical-impermeable gloves, safety goggles, and avoid breathing dust by utilizing a particulate respirator ()[1].

  • Containment: Do not use water initially, as it may spread the chemical. Use non-sparking tools to carefully sweep the solid into a dedicated spill-cleanup container.

  • Decontamination: Once the bulk solid is removed, wipe the area with a damp cloth (using water or a mild detergent) and place the contaminated cloth into the hazardous waste container.

  • Verification Check: Visually inspect the spill zone under bright light to ensure no residual powder remains.

Phase 4: Final Destruction via Incineration
  • Vendor Handoff: Transfer the sealed, labeled containers to a licensed hazardous waste disposal vendor.

  • Specify Destruction Method: Explicitly mandate on the waste manifest that the material requires controlled incineration with flue gas scrubbing . This ensures that the nitrogen-rich backbone is fully oxidized and the resulting NOx gases are neutralized before atmospheric release.

Disposal Workflow Visualization

To ensure operational clarity, the following logical relationship diagram maps the end-to-end lifecycle of 2-Amino-2-iminoacetamide waste from generation to final destruction.

G A 2-Amino-2-iminoacetamide Waste Generated B Hazard Assessment (Nitrogen-Rich Organic) A->B Identify C Segregation (Isolate from Oxidizers/Acids) B->C Sort D Primary Containment (HDPE/Glass, Screw-top) C->D Package E Secondary Containment (Ventilated CAA Storage) D->E Store (Max 90 Days) F Licensed Waste Pickup (EPA/RCRA Compliant) E->F Transport G High-Temperature Incineration (Flue Gas Scrubbing for NOx) F->G Destroy

Figure 1: End-to-end disposal and thermal destruction workflow for 2-Amino-2-iminoacetamide.

At our core, we believe that providing high-purity reagents is only half of our responsibility. Equipping your laboratory with the operational intelligence to handle and dispose of these chemicals safely is how we build lasting scientific partnerships.

References

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL:[Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

Sources

Handling

Comprehensive Handling &amp; Safety Guide: 2-Amino-2-iminoacetamide

The following guide details the safety, handling, and operational protocols for 2-Amino-2-iminoacetamide (CAS: 27899-57-6). As a Senior Application Scientist, I have synthesized this information to bridge the gap between...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety, handling, and operational protocols for 2-Amino-2-iminoacetamide (CAS: 27899-57-6). As a Senior Application Scientist, I have synthesized this information to bridge the gap between limited specific safety data and field-proven chemical hygiene for amidine-functionalized intermediates.

Executive Safety Assessment (Senior Scientist's Note)

2-Amino-2-iminoacetamide (also known as Oxalimidamide or Carbamimidoylformamide) presents a distinct safety profile due to its hybrid structure: it contains both a neutral amide group and a highly basic amidine group (


).

Unlike its structural analog Oxamide (which is neutral and primarily an irritant), the amidine moiety renders this compound strongly basic (


). Consequently, researchers must treat this chemical not merely as an irritant, but as a potential corrosive  capable of causing severe eye damage and skin burns upon prolonged contact.
Core Hazard Classification (Estimated by Functional Group Analysis)
  • Signal Word: DANGER (Precautionary)

  • Primary Hazards:

    • Skin Corrosion/Irritation: Category 1B (Due to amidine basicity).

    • Serious Eye Damage: Category 1 (Risk of irreversible corneal opacity).

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

    • STOT-SE: Category 3 (Respiratory irritation).

Technical Profile & Physical Properties[2]

PropertyDataSignificance
CAS Number 27899-57-6 Unique Identifier for inventory tracking.
Formula

Low molecular weight, high nitrogen content.
Structure

Amidine (Basic) + Amide (Neutral).
Physical State White Crystalline SolidDust generation is the primary exposure vector.
Solubility Soluble in Water, AlcoholsHygroscopic ; store under desiccant.
Reactivity Incompatible with Strong Acids, OxidizersExothermic reaction with acids (salt formation).

Personal Protective Equipment (PPE) Matrix

Due to the basicity of the amidine group, standard "lab safety" attire is insufficient. The following PPE is mandatory for all synthesis and purification workflows.

A. Eye & Face Protection (Critical)[1][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Safety glasses with side shields are NOT permitted during powder handling or solubilization. The fine dust can bypass shields and react with ocular moisture to form a caustic solution.

  • Supplement: Use a Face Shield (8-inch minimum) when handling quantities

    
     grams or during initial acid neutralization steps.
    
B. Skin & Body Protection[1][2][4][5][6][7][8][9]
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 5 mil).

  • Double Gloving Protocol: Required when handling the solid or concentrated solutions.

    • Inner Layer: Standard Nitrile.

    • Outer Layer: Long-cuff Nitrile (to cover lab coat wrist).

  • Body: 100% Cotton Lab Coat (Snap closures preferred for quick removal). Synthetic blends may melt if exposed to exothermic acid reactions.

C. Respiratory Protection[1][2][6][7][8]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood .

  • Respirator: If hood access is compromised or for spill cleanup, use a Full-Face Respirator with P100 (HEPA) cartridges . An N95 mask is insufficient for protecting mucous membranes from basic dusts.

Operational Protocols: Step-by-Step

Workflow 1: Weighing & Transfer (Dust Control)
  • Context: The solid is likely hygroscopic and static-prone.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-dissipative weigh boat and cover immediately after dispensing.

  • Anti-Static Measure: Use an ionizing bar or gun if the powder flies. Do not use nitrogen blow-off, as this aerosolizes the basic dust.

  • Transfer: Dissolve the solid immediately in the reaction solvent (e.g., water or methanol) to eliminate the inhalation hazard.

Workflow 2: Reaction Setup (Exotherm Management)
  • Context: Amidine groups react exothermically with acids and electrophiles.

  • Solvent Addition: Add solvent to the solid slowly.

  • Acidification: If converting to a salt (e.g., Hydrochloride or Phosphate), cool the solution to

    
     in an ice bath. Add the acid dropwise.
    
    • Warning: Rapid addition of acid to the free base can cause violent boiling and splashing of corrosive liquid.

Workflow 3: Waste Disposal
  • Solid Waste: Collect in a container labeled "Basic Organic Solid".

  • Aqueous Waste: Adjust pH to neutral (pH 6-8) using dilute HCl or NaOH before disposal into the "Aqueous Organic" stream.

  • Container: Triple rinse empty containers with water; collect rinsate as hazardous waste.

Emergency Response Procedures

IncidentImmediate ActionMedical Follow-up
Eye Contact IMMEDIATE FLUSHING: Rinse with tepid water for 15 minutes .[2] Hold eyelids open. Time is tissue—seconds matter.Seek Ophthalmologist immediately. Alkaline burns can cause delayed blindness.
Skin Contact Remove contaminated clothing.[3][4][5] Flush skin with water for 15 minutes.[2] Wash with non-abrasive soap.Monitor for delayed redness or blistering (chemical burn).
Inhalation Evacuate to fresh air.[6][7][3][4][5] If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs) for 24 hours.
Ingestion DO NOT INDUCE VOMITING. Rinse mouth with water.[5] Dilute with 1-2 cups of water or milk.Call Poison Control. Transport to ER.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling amidine-functionalized intermediates like 2-Amino-2-iminoacetamide.

SafetyProtocol Start Start: Handling 2-Amino-2-iminoacetamide Assess Assess Physical State Start->Assess Solid Solid / Powder Form Assess->Solid Is Powder? Solution Solution Phase Assess->Solution Is Liquid? DustHaz Hazard: Basic Dust Inhalation Risk: Corrosive to Mucous Membranes Solid->DustHaz SplashHaz Hazard: Basic Splash Risk: Corneal Opacity Solution->SplashHaz Hood Control: Fume Hood REQUIRED PPE: P100 Respirator (if outside hood) DustHaz->Hood Goggles Control: Chemical Goggles + Face Shield PPE: Double Nitrile Gloves SplashHaz->Goggles Dissolve Action: Dissolve immediately to suppress dust Hood->Dissolve Neutralize Action: Neutralize (pH 7) before disposal Goggles->Neutralize Dissolve->Solution

Caption: Operational workflow emphasizing containment of basic dusts and protection against corrosive splashes.

References

  • National Institutes of Health (NIH) - PubChem . 2-Amino-2-iminoacetamide (Compound Summary). Retrieved from

  • ChemicalBook . Oxamide Safety Data Sheet (Structural Analog). Retrieved from

  • Fisher Scientific . Safety Data Sheet: Guanylurea Sulfate (Functional Analog). Retrieved from

  • ECHEMI . 2-amino-2-carbamimidoyl-acetamide Structure and Properties. Retrieved from

Disclaimer: This guide is based on the chemical structure and properties of 2-Amino-2-iminoacetamide and standard safety protocols for amidine intermediates. It is intended for use by qualified research personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

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